Product packaging for Bile acid(Cat. No.:)

Bile acid

Cat. No.: B1209550
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-UMZBRFQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bile acids are steroid acids synthesized in the liver from cholesterol, with cholic acid and chenodeoxycholic acid (CDCA) as the primary bile acids in humans . They are conjugated with glycine or taurine to form bile salts, significantly increasing their water solubility and reducing their pKa for optimal function as biological detergents in the small intestine . Their primary physiological role is the emulsification and digestion of dietary fats and the absorption of fat-soluble vitamins (A, D, E, and K) by forming mixed micelles . Beyond digestion, bile acids are now recognized as critical signaling molecules that regulate their own synthesis and enterohepatic circulation, as well as overall glucose, lipid, and energy metabolism . These effects are largely mediated by activating nuclear receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR-1, also known as TGR5) . The enterohepatic circulation ensures that bile acids are efficiently recycled, with only a small fraction lost in feces, making this pathway the major route for the elimination of excess cholesterol from the body . In research, bile acids are indispensable tools for studying metabolic diseases (e.g., diabetes, atherosclerosis), liver function, and drug-induced liver injury (DILI) . Their exceptional surfactant properties also make them valuable as natural solubilizers and absorption enhancers in pharmaceutical development, particularly for oral drug formulations . Furthermore, the interaction between primary bile acids and the gut microbiota, which transforms them into secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA), is a key area of study in gut-liver axis research . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B1209550 Bile acid

Properties

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16?,17?,18?,19+,20-,22?,23?,24?/m0/s1

InChI Key

BHQCQFFYRZLCQQ-UMZBRFQRSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Pictograms

Irritant

Synonyms

Acids, Bile
Bile Acids
Bile Acids and Salts
Bile Salts
Salts, Bile

Origin of Product

United States

Bile Acid Biosynthesis and Hepatic Metabolism

Primary Bile Acid Synthesis Pathways in the Liver

The liver employs two primary pathways for the de novo synthesis of bile acids from cholesterol: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govmdpi.com These pathways involve a series of enzymatic reactions that modify the cholesterol structure, ultimately leading to the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govnih.gov

Classical (Neutral) Pathway: Cholesterol 7α-Hydroxylase (CYP7A1)-Initiated Pathway

The classical pathway is the predominant route for this compound synthesis in humans, accounting for the majority of production. mdpi.complos.org This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is considered the rate-limiting enzyme in the entire this compound synthesis process. nih.govmetwarebio.comphysiology.org CYP7A1 catalyzes the hydroxylation of cholesterol at the 7α position, forming 7α-hydroxycholesterol. nih.gov This initial step is a critical regulatory point in maintaining this compound homeostasis. nih.gov

Following the initial hydroxylation, a series of further enzymatic modifications occur. 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one (C4). nih.gov The fate of C4 then determines which primary this compound will be formed. The enzyme sterol 12α-hydroxylase (CYP8B1) acts on C4 to produce intermediates that will eventually become cholic acid. nih.govresearchgate.net In the absence of CYP8B1 activity, the pathway proceeds to synthesize chenodeoxycholic acid. nih.govresearchgate.net

Alternative (Acidic) Pathway: Sterol 27-Hydroxylase (CYP27A1)-Initiated Pathway

The alternative, or acidic, pathway provides a secondary route for this compound synthesis. nih.gov This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the 27th carbon position. metwarebio.comnih.gov This initial step can occur in various tissues, not just the liver. plos.org The resulting oxysterol intermediates are then transported to the liver where they are further metabolized. nih.gov

A key enzyme in the continuation of the acidic pathway is oxysterol 7α-hydroxylase (CYP7B1), which hydroxylates the oxysterol intermediates. nih.govnih.gov The products of the alternative pathway primarily contribute to the synthesis of chenodeoxycholic acid. researchgate.net While this pathway contributes less to the total this compound pool than the classical pathway, it is significant, particularly under certain physiological conditions. mdpi.comnih.gov

Table 1: Key Enzymes in Primary this compound Synthesis Pathways

PathwayInitiating EnzymeKey Subsequent EnzymesPrimary this compound Products
Classical (Neutral) Cholesterol 7α-hydroxylase (CYP7A1)Sterol 12α-hydroxylase (CYP8B1)Cholic acid, Chenodeoxycholic acid
Alternative (Acidic) Sterol 27-hydroxylase (CYP27A1)Oxysterol 7α-hydroxylase (CYP7B1)Chenodeoxycholic acid

Key Enzymatic Regulation in Hepatic this compound Synthesis

The synthesis of bile acids is a tightly controlled process to prevent the accumulation of cytotoxic levels of bile acids and to maintain cholesterol balance. The regulation primarily occurs at the level of gene transcription for the key enzymes involved. grantome.com

CYP7A1 , the rate-limiting enzyme of the classical pathway, is subject to stringent negative feedback regulation by bile acids themselves. nih.govjci.org When this compound levels in the liver are high, they activate the farnesoid X receptor (FXR), a nuclear receptor. numberanalytics.comnih.gov Activated FXR induces the expression of another protein, the small heterodimer partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene. nih.gov This feedback loop ensures that this compound production is curtailed when sufficient amounts are present. numberanalytics.com Hormones such as insulin (B600854) have also been shown to suppress CYP7A1 expression. grantome.comnumberanalytics.com

CYP27A1 , the initiating enzyme of the alternative pathway, is also subject to regulation, although it is not as tightly controlled by this compound feedback as CYP7A1. nih.gov Its expression can be influenced by factors such as cellular cholesterol levels. ki.se The transcription of the human CYP27A1 gene can be suppressed by hydrophobic bile acids and is positively regulated by the liver-enriched nuclear receptor hepatocyte nuclear factor 4α (HNF4α). nih.gov

Stereospecificity and Structural Diversity of Primary Bile Acids

The enzymatic reactions in this compound synthesis are highly stereospecific, resulting in a specific three-dimensional structure for the this compound molecules. annualreviews.org The steroid nucleus of bile acids consists of four fused rings, and the orientation of the hydroxyl groups attached to these rings is crucial for their function. elsevier.es In the primary bile acids, cholic acid and chenodeoxycholic acid, the hydroxyl groups at positions 3 and 7 are in the alpha (α) configuration, meaning they project below the plane of the steroid nucleus. nih.gov Cholic acid has an additional α-hydroxyl group at position 12. nih.gov

This specific stereochemistry, with a hydrophobic "backbone" and hydrophilic hydroxyl groups, confers an amphipathic nature to bile acids, allowing them to act as detergents in the digestion of fats. metabolon.com The structural diversity of bile acids extends beyond the primary forms synthesized in the liver, as they are further modified by gut bacteria into secondary bile acids. nih.gov The fundamental structure, however, is established during their hepatic synthesis, highlighting the precision of the enzymatic machinery involved. uchicago.edu

This compound Conjugation

Before being secreted from the liver into the bile, the primary bile acids, cholic acid and chenodeoxycholic acid, undergo a crucial metabolic step known as conjugation. nih.govelsevier.es This process involves the covalent linkage of the this compound's carboxylic acid group to an amino acid, which increases their water solubility and reduces their potential toxicity. elsevier.esmdpi.com

Amino Acid Conjugation: Glycine (B1666218) and Taurine (B1682933)

In humans, the primary amino acids used for conjugation are glycine and taurine. nih.govelsevier.es The process is a two-step enzymatic reaction. First, the this compound is activated by this compound-CoA ligase (BAL), which attaches a coenzyme A (CoA) molecule. In the second step, the enzyme this compound-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the this compound from CoA to either glycine or taurine.

The ratio of glycine-conjugated to taurine-conjugated bile acids in human bile is typically around 3:1. elsevier.es Taurine conjugation results in a more water-soluble and efficient bile salt. mthfrsupport.com.au The availability of taurine in the liver can influence the ratio of conjugation. mdpi.com This conjugation step is essential for the efficient secretion of bile acids into the bile and for their function in forming micelles to aid in lipid absorption in the intestine. nih.gov

Sulfation and Glucuronidation Pathways

In addition to amidation with amino acids, bile acids can undergo further biotransformation through sulfation and glucuronidation. These phase II metabolic pathways are crucial for the detoxification and elimination of potentially toxic bile acids. unmc.edumdpi.comoup.com While considered less significant than amidation under normal physiological conditions in humans, their importance increases substantially in cholestatic states. nih.govuzh.ch

Sulfation is catalyzed by sulfotransferase enzymes (SULTs), with SULT2A1 being a key enzyme in this process. unmc.eduoup.comnih.gov This reaction involves the transfer of a sulfonate group to the hydroxyl groups of the this compound steroid nucleus, which increases their water solubility and facilitates their elimination. mdpi.comoup.com Sulfated bile acids are less readily absorbed by the intestine and are more efficiently excreted in urine and feces. oup.com This pathway is particularly important for detoxifying hydrophobic bile acids like lithocholic acid (LCA), which can be hepatotoxic. oup.com While the liver is the primary site for this compound sulfation, this metabolic process also occurs in the human small intestine. nih.gov In humans, only a small fraction of bile acids in bile and serum are sulfated under normal conditions, but in urine, over 70% of bile acids are sulfated, highlighting the role of this pathway in renal elimination. oup.com

Glucuronidation involves the conjugation of bile acids with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs). unmc.edunih.gov Similar to sulfation, glucuronidation enhances the hydrophilicity of bile acids, converting cytotoxic variants into non-toxic glucuronides. uzh.ch This process is generally a minor pathway for endogenous bile acids in healthy individuals. nih.govuzh.ch However, during severe cholestasis where bile flow is impaired, glucuronidation becomes a significant alternative detoxification mechanism. uzh.ch The resulting this compound glucuronides can be exported from hepatocytes into the blood for subsequent urinary elimination. nih.govuzh.ch It has been noted that glucuronidation primarily occurs with unconjugated bile acids. unmc.edu

The modified bile acids are then transported out of the hepatocyte. Transporters like the Multidrug Resistance-Associated Protein 2 (MRP2) and ATP Binding Cassette Subfamily G Member 2 (ABCG2) can export glucuronidated bile acids across the apical (canalicular) membrane, while Multidrug Resistance-Associated Protein 3 (MRP3) facilitates their export across the basolateral membrane into the blood. nih.govresearchgate.net

Hepatic this compound Transport and Secretion

The liver plays a central role in maintaining the enterohepatic circulation of bile acids by efficiently extracting them from the portal blood, transporting them across the hepatocyte, and secreting them into the bile canaliculi. nih.govmdpi.com This process is mediated by a sophisticated system of transport proteins located on the two distinct domains of the hepatocyte plasma membrane: the basolateral (sinusoidal) membrane, which faces the portal blood, and the apical (canalicular) membrane, which forms the bile canaliculus. mdpi.comphysiology.orgphysiology.org

The transport of bile acids from the blood into the bile is an active process that occurs against a significant concentration gradient. mdpi.com It begins with the uptake of bile acids from the portal circulation across the basolateral membrane into the hepatocyte. apef.com.pt Inside the liver cell, bile acids are trafficked towards the canalicular membrane. The final and rate-limiting step in this process is the secretion of bile acids across the canalicular membrane into the bile. physiology.org This coordinated action of uptake and export transporters is essential for bile formation and the elimination of cholesterol and various toxic substances from the body. physiology.org

Molecular Mechanisms of Canalicular this compound Export (e.g., BSEP)

The secretion of bile acids from the hepatocyte into the bile canaliculus is the primary driving force for bile formation. This export is an energy-dependent process mediated by specific ATP-binding cassette (ABC) transporters. uzh.chphysiology.org

The principal transporter responsible for the canalicular secretion of monovalent, conjugated bile salts is the Bile Salt Export Pump (BSEP) , encoded by the ABCB11 gene. mdpi.comapef.com.ptresearchgate.net BSEP, also known as the "sister of P-glycoprotein," is a liver-specific protein exclusively located on the canalicular membrane. mdpi.comphysiology.org It utilizes the energy from ATP hydrolysis to pump bile salts into the canaliculus against a steep concentration gradient, which can be 100- to 1000-fold higher in the bile than in the hepatocyte. uzh.ch BSEP has a high affinity for conjugated bile acids like taurocholate. physiology.org The function of BSEP is critical, as its impairment can lead to the accumulation of cytotoxic bile acids within the hepatocyte, resulting in cholestatic liver injury. researchgate.net

While BSEP is the main exporter for most bile acids, other transporters are involved in the secretion of different this compound species. The Multidrug Resistance-Associated Protein 2 (MRP2) , another ABC transporter, mediates the canalicular export of divalent, sulfated, and glucuronidated bile acids, in addition to other organic anions like conjugated bilirubin (B190676). researchgate.netphysiology.org The expression and function of these canalicular transporters are tightly regulated. For instance, the nuclear receptor Farnesoid X Receptor (FXR) plays a key role in inducing the expression of BSEP, thereby promoting this compound excretion when intracellular levels rise. apef.com.pt

Basolateral Uptake Mechanisms (e.g., NTCP)

The initial step in the hepatic clearance of bile acids from the portal blood is their uptake across the basolateral membrane of hepatocytes. This process is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP) , which is encoded by the SLC10A1 gene. apef.com.ptuzh.ch

NTCP is a high-affinity transporter responsible for the majority of sodium-dependent uptake of conjugated bile acids from the portal vein. xiahepublishing.comelsevier.es This transporter functions as a secondary active transporter, utilizing the electrochemical sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. uzh.chelsevier.es NTCP cotransports two sodium ions with one bile salt molecule, an electrogenic process that allows for the uptake of bile acids into the hepatocyte against a concentration gradient. physiology.orguzh.chxiahepublishing.com NTCP exhibits a preference for conjugated bile acids (e.g., taurocholate and glycocholate) over unconjugated ones and also transports some sulfated steroids and certain drugs. uzh.chsolvobiotech.com

In addition to the sodium-dependent pathway mediated by NTCP, hepatocytes also possess sodium-independent uptake mechanisms. This transport is carried out by members of the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3. uzh.chxiahepublishing.combmj.com These transporters have a broader substrate specificity and contribute to the uptake of not only bile acids but also a wide range of other endogenous compounds and xenobiotics. xiahepublishing.com The expression of these basolateral uptake transporters can be downregulated in cholestatic conditions, which is thought to be a protective mechanism to limit the further influx of potentially toxic bile acids into the liver cells. elsevier.es

Data Tables

Table 1: Key Hepatic this compound Transporters

Transporter Gene Name Location Function Key Substrates Energy Source
NTCP SLC10A1 Basolateral Na+-dependent uptake from blood Conjugated bile acids (e.g., Taurocholate) Na+ gradient
OATPs SLCO family Basolateral Na+-independent uptake from blood Bile acids, various organic anions, drugs None (facilitated diffusion)
BSEP ABCB11 Canalicular Export into bile Monovalent conjugated bile salts ATP hydrolysis
MRP2 ABCC2 Canalicular Export into bile Sulfated/Glucuronidated bile acids, Bilirubin glucuronide ATP hydrolysis

| MRP3 | ABCC3 | Basolateral | Efflux into blood (overflow pathway) | Glucuronidated bile acids, Bile salts | ATP hydrolysis |

Table 2: this compound Detoxification Pathways

Pathway Key Enzyme(s) Substrate(s) Product(s) Primary Function
Sulfation Sulfotransferases (e.g., SULT2A1) Bile acids (esp. hydrophobic ones like LCA) Sulfated bile acids Increases water solubility, enhances renal and fecal excretion, detoxification.

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Unconjugated bile acids | Glucuronidated bile acids | Increases water solubility, detoxification, facilitates elimination via MRP2/MRP3, important in cholestasis. |

Enterohepatic Circulation and Intestinal Bile Acid Dynamics

Molecular Mechanisms of Intestinal Bile Acid Absorption

Intestinal this compound absorption is mediated by a combination of active transport mechanisms and passive diffusion, with the relative contribution of each depending on the location within the intestine and the conjugation state of the this compound. nih.govnih.govcapes.gov.br

Apical Sodium-Dependent this compound Transporter (ASBT/IBAT)-Mediated Uptake

The primary mechanism for the active reabsorption of conjugated bile acids, and to some extent unconjugated bile acids, occurs in the terminal ileum and is mediated by the Apical Sodium-Dependent this compound Transporter (ASBT), also known as the Ileal this compound Transporter (IBAT). nih.govnih.govsolvobiotech.comahajournals.org ASBT is a protein encoded by the SLC10A2 gene and is predominantly expressed on the apical membrane of enterocytes in the terminal ileum. mdpi.comnih.govsolvobiotech.comahajournals.org This transporter facilitates the uptake of bile acids from the intestinal lumen into the enterocytes in a sodium-dependent manner. mdpi.comnih.gov The transport is electrogenic and driven by the electrochemical gradient of sodium ions, which is maintained by the Na+/K+-ATPase pump. mdpi.com ASBT exhibits substrate specificity for both conjugated and unconjugated bile acids. mdpi.comahajournals.org

Organic Solute Transporter Alpha/Beta (OSTα/β)-Mediated Efflux

Following uptake into the enterocytes, bile acids are transported across the basolateral membrane into the portal circulation. This efflux is primarily mediated by the heteromeric Organic Solute Transporter Alpha/Beta (OSTα/β). nih.gov OSTα/β is expressed on the basolateral membrane of enterocytes and facilitates the efficient transfer of bile acids from the intracellular space into the bloodstream, returning them to the liver. nih.gov While expressed at highest levels in the ileum, OSTα-OSTβ is also found in the proximal small intestine, cecum, and colon, where it may facilitate the export of bile acids absorbed via passive diffusion. nih.gov

Passive Diffusion of Unconjugated Bile Acids

Passive diffusion plays a significant role in the absorption of unconjugated bile acids throughout the small intestine and colon. nih.govnih.govcapes.gov.br Unconjugated bile acids are less polar than their conjugated counterparts and can cross the lipid bilayer of the enterocyte membrane by simple diffusion, particularly when they are in their protonated, uncharged form. nih.govnih.gov This process is influenced by the pH of the intestinal lumen, with lower pH favoring the uncharged state and thus passive absorption. nih.gov While active transport via ASBT is the major route for conjugated this compound uptake in the ileum, passive diffusion contributes to the absorption of unconjugated and some glycine-conjugated bile acids along the length of the intestine. nih.gov

Regulation of Enterohepatic Recycling Flux

The enterohepatic circulation flux of bile acids is tightly regulated to maintain this compound homeostasis and prevent excessive accumulation or depletion of the this compound pool. Key regulatory mechanisms involve nuclear receptors, particularly the farnesoid X receptor (FXR), and feedback loops that control this compound synthesis in the liver. jnmjournal.org Bile acids themselves act as signaling molecules, activating FXR, which is highly expressed in the liver and intestine. jnmjournal.org Activation of intestinal FXR by absorbed bile acids leads to the induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). FGF19/15 is then released into the portal circulation and acts on hepatocytes to suppress the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical this compound synthesis pathway. nih.govjnmjournal.orgnih.govahajournals.org This negative feedback loop effectively reduces the de novo synthesis of bile acids when the enterohepatic circulation is functioning efficiently. jnmjournal.orgnih.govahajournals.org

This compound-Microbiota Interplay in the Intestine

The gut microbiota significantly influences the this compound pool through various metabolic transformations, primarily occurring in the colon. elsevier.esnih.govunite.it This interaction is a crucial aspect of this compound dynamics in the intestine.

Microbial Bile Salt Hydrolase (BSH) Activity and Deconjugation

One of the most significant microbial transformations is the deconjugation of conjugated bile acids, catalyzed by microbial enzymes called bile salt hydrolases (BSHs). nih.govunite.itwikipedia.orgfrontiersin.orgnih.gov BSHs cleave the amide bond linking the this compound steroid core to the conjugated amino acids, glycine (B1666218) or taurine (B1682933), producing unconjugated bile acids and free amino acids. nih.govunite.itwikipedia.orgfrontiersin.org This deconjugation is considered a "gatekeeper" step for further microbial modifications of bile acids. frontiersin.org BSH activity is widespread among gut bacteria and plays a role in both microbial physiology and host health. nih.govwikipedia.org Deconjugation alters the physicochemical properties of bile acids, generally making them less soluble and more amenable to passive diffusion across the intestinal epithelium. jnmjournal.orgfrontiersin.org This process also provides the gut bacteria with amino acids that can be used as an energy source. unite.it

Further microbial modifications of deconjugated bile acids include dehydroxylation, epimerization, and dehydrogenation, leading to the formation of secondary bile acids such as deoxycholic acid (DCA) and lithocholic acid (LCA). wikipedia.orgunite.itfrontiersin.orgwikipedia.orgtaylorandfrancis.com These secondary bile acids have different biological activities compared to primary bile acids and contribute to the diversity of the this compound pool. nih.gov

Table 1: Key Bile Acids and Their PubChem CIDs

Compound NamePubChem CID
Cholic acid221493
Chenodeoxycholic acid10133
Deoxycholic acid222528
Lithocholic acid9903
Ursodeoxycholic acid139398
Taurocholic acid6675
Glycocholic acid10140

Interactive Data Table Example (Illustrative - Actual data would be derived from specific studies):

This compound Conjugation StateIntestinal SegmentPrimary Absorption MechanismApproximate Absorption Rate (%)
Conjugated (Taurine/Glycine)Terminal IleumActive Transport (ASBT)>90%
UnconjugatedSmall IntestinePassive DiffusionVariable
UnconjugatedColonPassive DiffusionSignificant
Conjugated (Glycine)Small IntestinePassive Diffusion (Minor)Low

This table is designed to be interactive, allowing users to potentially sort or filter based on the columns if implemented in a suitable digital format.

Detailed Research Findings Example (Illustrative):

Research utilizing genetically engineered mouse models has been instrumental in understanding the specific roles of this compound transporters in enterohepatic circulation. mdpi.com For instance, studies involving the targeted inactivation of genes encoding transporters like ASBT have demonstrated significant alterations in this compound reabsorption and pool size, highlighting the critical function of these proteins in maintaining this compound homeostasis. mdpi.comsolvobiotech.com Furthermore, investigations into the substrate specificity of human ileal and renal ASBT have confirmed its ability to transport both unconjugated and conjugated bile acids. mdpi.com Studies on the regulation of ASBT expression in conditions like obesity have shown increased intestinal this compound absorption linked to elevated ASBT levels. solvobiotech.com

The interplay between bile acids and the gut microbiota has been explored through various studies, including those investigating the impact of microbial BSH activity. Research has shown that BSH-producing bacteria can influence cholesterol absorption and metabolism by deconjugating bile acids, thereby affecting farnesoid X receptor (FXR) signaling and subsequent this compound synthesis. nih.gov Studies have also indicated that increased BSH activity can alter the composition of the this compound pool and potentially influence host lipid metabolism. nih.gov Recent research using techniques like targeted metabolomics and metagenomic sequencing has provided insights into how factors like lead exposure can modulate BSH-producing microbiota, leading to altered this compound profiles and potential damage to enterocytes. nih.gov

The regulation of enterohepatic flux by FXR and FGF19/15 has been a significant area of research. Studies have shown that activation of intestinal FXR by bile acids leads to the production of FGF19/15, which then systemically inhibits hepatic this compound synthesis by downregulating CYP7A1. nih.govjnmjournal.orgnih.govahajournals.org This feedback mechanism is crucial for preventing excessive this compound synthesis when reabsorption is efficient. jnmjournal.orgnih.govahajournals.org Disruption of this pathway, for example, through the use of this compound sequestrants that prevent intestinal reabsorption, leads to increased hepatic this compound synthesis. nih.gov

This section provides a focused overview of the intestinal dynamics within the enterohepatic circulation of bile acids, emphasizing the molecular mechanisms of absorption, regulatory processes, and the significant role of the gut microbiota.

Biotransformation of Primary to Secondary Bile Acids

Primary bile acids, chiefly cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, are synthesized in the liver and conjugated with either glycine or taurine before secretion into the bile. tandfonline.com As these conjugated primary bile acids traverse the intestinal tract, they encounter a diverse microbial community capable of performing various enzymatic modifications. The initial and crucial step in the microbial transformation of primary bile acids is deconjugation, primarily catalyzed by bacterial bile salt hydrolase (BSH) enzymes. tandfonline.commdpi.comunite.it This process cleaves the amide bond linking the amino acid conjugate (glycine or taurine) to the steroid core, yielding unconjugated primary bile acids. mdpi.com Deconjugation predominantly occurs in the small intestine. mdpi.com The resulting unconjugated bile acids then serve as substrates for further microbial modifications, predominantly in the colon, leading to the formation of secondary bile acids. tandfonline.commdpi.com

7α-Dehydroxylation (e.g., Formation of Deoxycholic Acid, Lithocholic Acid)

One of the most significant microbial transformations is 7α-dehydroxylation, a multi-step enzymatic process that removes the hydroxyl group at the 7th carbon position of the steroid structure. unite.it This reaction is critical for the formation of the major secondary bile acids in humans: deoxycholic acid (DCA) from CA and lithocholic acid (LCA) from CDCA. mdpi.comunite.itgutmicrobiotaforhealth.com

The 7α-dehydroxylation pathway is encoded by a cluster of genes known as the bai (this compound inducible) operon, found in a limited number of anaerobic bacterial species. nih.govamegroups.org These bacteria are predominantly members of the Firmicutes phylum, including specific species within the Clostridium genus, such as C. scindens, C. hiranonis, C. hylemonae, and C. sordelli, as well as certain species in the Ruminococcaceae, Peptostreptococcaceae, and Lachnospiraceae families. mdpi.comnih.govnih.govresearchgate.net While BSH activity is widespread among gut bacteria, 7α-dehydroxylation activity is restricted to a much smaller subset of the microbial community. unite.itnih.gov

The removal of the 7α-hydroxyl group increases the hydrophobicity of bile acids, which influences their biological activities, including their detergent properties and interactions with host receptors. mdpi.comnih.gov

Epimerization and Oxidation Reactions

Beyond 7α-dehydroxylation, gut bacteria also perform other modifications, including oxidation and epimerization reactions. These reactions primarily involve the hydroxyl groups at the 3, 7, and 12 positions of the this compound steroid structure. mdpi.comunite.it Bacterial hydroxysteroid dehydrogenases (HSDHs) are the enzymes responsible for catalyzing these transformations. mdpi.comunite.itnih.gov

Oxidation converts a hydroxyl group (-OH) to a keto group (=O), while epimerization involves the inversion of the stereochemistry of a hydroxyl group (e.g., converting a 3α-hydroxyl to a 3β-hydroxyl). nih.gov These reactions can occur reversibly and contribute to the generation of a diverse array of this compound epimers and oxo-bile acids. unite.itnih.gov For instance, the epimerization of CDCA can lead to the formation of ursodeoxycholic acid (UDCA), which is considered a secondary this compound in humans and is produced by the action of 7α-HSDH and 7β-HSDH. tandfonline.commdpi.com

These modifications alter the chemical properties of bile acids, such as their hydrophobicity, and can influence their interactions with bacterial membranes and host receptors. nih.gov The diversity of bacterial HSDHs with different substrate specificities and stereochemical preferences contributes significantly to the complexity of the this compound pool in the gut. nih.gov

Influence of Gut Microbiome Composition on this compound Pool Diversity

The composition and metabolic capacity of the gut microbiome profoundly influence the diversity and signature of the this compound pool. The presence and abundance of bacteria possessing key enzymes like BSH and the bai operon dictate the extent of deconjugation and 7α-dehydroxylation, thereby shaping the ratio of primary to secondary bile acids. unite.itmdpi.com

Studies comparing germ-free animals with conventionally raised counterparts have clearly demonstrated the significant impact of the microbiota on this compound profiles, with conventional animals exhibiting a much more chemically diverse this compound pool due to microbial metabolism. unite.it Alterations in the gut microbial community, often referred to as dysbiosis, can lead to significant changes in this compound metabolism and the resulting pool composition. tandfonline.comunite.itnih.gov For example, antibiotic treatment can deplete bacteria with 7α-dehydroxylation activity, leading to a decrease in secondary bile acids and an increase in primary bile acids in the feces. nih.gov

Different bacterial taxa contribute distinct enzymatic activities, and shifts in microbial community structure can directly impact the spectrum of this compound modifications. The diversity of the gut microbiome is directly correlated with the diversity of the this compound pool. nih.govcornell.edu Over 50 different microbially derived secondary bile acids have been identified in human feces, highlighting the extensive metabolic capabilities of the gut microbiota. nih.govcornell.edu

Bidirectional Crosstalk in the this compound-Microbiota Axis

The relationship between bile acids and the gut microbiota is not unidirectional; it is characterized by a complex and bidirectional crosstalk. While the microbiota extensively modifies bile acids, bile acids, in turn, exert significant influence on the composition and function of the gut microbial community. mdpi.comelsevier.esnih.govmdpi.com

Bile acids, particularly unconjugated and secondary bile acids, possess antimicrobial properties. tandfonline.comnih.govnih.gov Their detergent-like nature can disrupt bacterial cell membranes, influencing bacterial growth and survival. tandfonline.comnih.gov More hydrophobic bile acids, such as DCA and LCA, tend to be more detrimental to bacterial membrane integrity than more hydrophilic ones. nih.gov This antimicrobial activity of bile acids helps to shape the microbial community structure in different regions of the gastrointestinal tract. tandfonline.comunite.it

Furthermore, bile acids act as signaling molecules that can modulate host physiology, which indirectly impacts the gut microbiota. nih.govelsevier.esnih.govmdpi.com They interact with various host receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled this compound receptor 1 (TGR5), which are expressed in the liver, intestine, and other tissues. elsevier.esnih.govmdpi.commdpi.com Activation of these receptors by bile acids can influence diverse host processes, including this compound synthesis and transport, glucose and lipid metabolism, and immune responses. nih.govelsevier.esnih.govmdpi.commdpi.com These host responses can, in turn, affect the gut environment and consequently the microbial community. elsevier.esnih.gov

Bile Acid Receptors and Intracellular Signaling Pathways

Nuclear Receptor-Mediated Signaling

Nuclear receptors are ligand-activated transcription factors that modulate gene expression upon binding to specific ligands. sci-hub.se Bile acids act as endogenous ligands for several nuclear receptors, most notably the Farnesoid X Receptor (FXR), and also interact with others like the Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane (B1237026) Receptor (CAR). sci-hub.se This interaction allows bile acids to influence a wide array of physiological processes, including their own synthesis and transport, as well as glucose and lipid metabolism. sci-hub.se

Farnesoid X Receptor (FXR) System

The Farnesoid X Receptor (FXR, NR1H4) is a pivotal nuclear receptor in maintaining bile acid homeostasis and regulating metabolic functions. physiology.org Initially identified as an orphan nuclear receptor, bile acids were later discovered to be its endogenous ligands in 1999. nih.gov FXR is highly expressed in metabolic tissues such as the liver and intestine, as well as in the kidneys and adrenal glands. um.es

Ligand Binding Selectivity and Activation Kinetics

FXR exhibits ligand binding selectivity among different bile acids. Chenodeoxycholic acid (CDCA) is generally considered the most potent endogenous activator of human FXR. physiology.orgphysiology.org Other bile acids, including lithocholic acid (LCA) and deoxycholic acid (DCA), also activate FXR, albeit with varying degrees of potency. mdpi.com Cholic acid (CA), another primary this compound, is less potent than CDCA in activating human FXR. physiology.org The activation of FXR by bile acids involves the binding of the ligand to the ligand-binding domain (LBD) of the receptor. physiology.orgeurekalert.org This binding induces conformational changes in the LBD, which are essential for the recruitment of coactivator proteins and the subsequent modulation of transcriptional activity. physiology.orgeurekalert.orgnih.gov

Species-specific differences in FXR ligand selectivity have been observed. For example, mouse Fxrα shows less responsiveness to CDCA compared to human FXRα. physiology.org Studies on FXR orthologs in different species suggest that the acquisition of ligand specificity for bile acids occurred relatively late in vertebrate evolution, potentially through changes in the LBD structure. physiology.orgresearchgate.net

This compoundRelative Potency (Human FXR)
Chenodeoxycholic Acid (CDCA)High
Lithocholic Acid (LCA)Medium
Deoxycholic Acid (DCA)Medium
Cholic Acid (CA)Lower
Ursodeoxycholic Acid (UDCA)Weak (can be antagonistic)

Note: Relative potency can vary depending on experimental conditions and specific assay used.

Transcriptional Regulation of Target Genes (e.g., SHP, BSEP, OSTα/β)

Upon activation by bile acids, FXR regulates the transcription of a network of target genes involved in this compound synthesis, transport, and metabolism, as well as lipid and glucose homeostasis. nih.govum.es This transcriptional regulation is a key mechanism by which FXR maintains this compound homeostasis and exerts its metabolic effects. um.es

Key target genes regulated by FXR include:

Small Heterodimer Partner (SHP): SHP (NR0B2) is an orphan nuclear receptor that lacks a DNA binding domain and functions as a transcriptional corepressor. sci-hub.se FXR induces SHP expression, and SHP, in turn, represses the transcription of genes involved in this compound synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical this compound synthesis pathway. physiology.orgnih.govnih.govahajournals.org This forms a negative feedback loop where elevated this compound levels activate FXR, leading to increased SHP and reduced this compound synthesis. physiology.orgnih.gov

Bile Salt Export Pump (BSEP): BSEP (ABCB11) is the primary transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi. physiology.orgahajournals.org FXR directly activates the transcription of the BSEP gene, promoting the secretion of bile acids into bile. physiology.orgnih.govum.esahajournals.org This is crucial for preventing the accumulation of potentially toxic bile acids in hepatocytes. physiology.orgnih.gov

Organic Solute Transporter α/β (OSTα/β): OSTα and OSTβ (SLC51A and SLC51B) form a heterodimeric transporter located on the basolateral membrane of hepatocytes and ileal enterocytes. physiology.orgnih.govphysiology.org This transporter is involved in the efflux of bile acids into the systemic circulation. physiology.orgnih.gov FXR induces the expression of both OSTα and OSTβ genes, contributing to this compound transport and enterohepatic circulation. physiology.orgnih.govphysiology.orgimrpress.com

Target GeneFunctionRegulation by FXRTissue Expression (Primary)
SHPTranscriptional Repressor (inhibits BA synthesis)InducedLiver, Intestine
BSEPBile Salt Efflux Pump (hepatocytes)InducedLiver
OSTα/βOrganic Solute Transporter (basolateral efflux)InducedLiver, Intestine
CYP7A1Cholesterol 7α-hydroxylase (BA synthesis)Repressed (indirectly via SHP)Liver

Note: This table focuses on key examples mentioned in the context of FXR transcriptional regulation.

FXR/RXRα Heterodimerization and DNA Binding Elements

FXR functions as a heterodimer with the Retinoid X Receptor alpha (RXRα, NR2B1) to regulate gene transcription. um.esnih.govmdpi.com This heterodimerization is essential for the binding of FXR to specific DNA sequences in the promoter regions of its target genes, known as FXR response elements (FXREs). nih.govnih.govbiorxiv.org

The most common FXRE consists of an inverted repeat of the hexameric sequence AGGTCA separated by a single nucleotide (IR-1). physiology.orgnih.govoup.comresearchgate.net The FXR/RXRα heterodimer binds to these IR-1 elements to activate or repress gene expression. nih.govresearchgate.net While IR-1 is the predominant binding site, FXR/RXRα can also bind to other response elements, including everted repeats separated by two nucleotides (ER-2) and direct repeats. oup.comresearchgate.net The binding of DNA can stabilize the dimerization between the LBDs of FXR and RXRα and influence coactivator recruitment. biorxiv.org

Inter-organ Communication via FXR-FGF15/19 Axis (Gut-Liver Axis)

In the ileum, where bile acids are actively reabsorbed, this compound activation of intestinal FXR induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents) and its human ortholog, FGF19. mdpi.commdpi.combiorxiv.orgbiorxiv.org FGF15/19 is an enterokine hormone that is released into the portal circulation and travels to the liver. mdpi.commdpi.combiorxiv.orgbiorxiv.org

In the liver, FGF15/19 binds to its receptor complex, which includes Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho. mdpi.commdpi.com This binding activates downstream signaling pathways, primarily through ERK1/2, leading to the repression of hepatic CYP7A1 expression and thus inhibiting this compound synthesis in the liver. nih.govmdpi.comnih.govmdpi.com This indirect mechanism, mediated by the gut-derived hormone FGF15/19, complements the direct repression of CYP7A1 by hepatic FXR via SHP. nih.govmdpi.commdpi.com

The gut-liver axis mediated by the FXR-FGF15/19 pathway ensures that this compound synthesis is appropriately regulated based on the levels of bile acids returning from the intestine. mdpi.commdpi.comquadram.ac.uk This inter-organ communication is vital for maintaining this compound homeostasis and has broader implications for lipid and glucose metabolism. mdpi.commdpi.combiorxiv.org

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Interactions

Beyond FXR, other nuclear receptors, including the Pregnane X Receptor (PXR, NR1I2) and the Constitutive Androstane Receptor (CAR, NR1I3), also interact with bile acids and play roles in this compound and xenobiotic metabolism. sci-hub.sepnas.orgmdpi.comphysiology.orgresearchgate.net PXR and CAR are primarily known for their roles in regulating the expression of drug-metabolizing enzymes and transporters, but they also influence the metabolism and disposition of endogenous compounds, including bile acids. pnas.orgmdpi.comresearchgate.net

While endogenous bile acids are not generally considered direct ligands for CAR, studies suggest that bile acids can indirectly influence CAR activity. pnas.orgmdpi.com For instance, in certain conditions like cholestasis, PXR and CAR can be activated and play a role in the coordinated repression and induction of genes involved in this compound synthesis and transport. pnas.orgphysiology.org LCA and its derivative 3-keto-LCA are known ligands for PXR, and PXR activation by these bile acids can regulate genes involved in this compound metabolism and detoxification, such as CYP3A and OATP2. sci-hub.se

PXR and CAR activation can stimulate hepatic this compound and bilirubin (B190676) detoxification and elimination pathways by inducing the expression of enzymes like CYP3A11 and CYP2B10, as well as transporters like Mrp2-4 and Oatp2. nih.gov This interaction highlights the interconnectedness of this compound signaling with broader detoxification and metabolic pathways regulated by PXR and CAR. pnas.orgphysiology.orgresearchgate.net Under this compound-enriched conditions, CAR and PXR can be activated and stimulate the expression of certain hepatokines, suggesting a link between hepatic this compound signaling and systemic metabolic effects mediated by these receptors. physiology.orgphysiology.org

Nuclear ReceptorPrimary Endogenous Ligands (relevant to BA)Role in this compound Signaling
FXRBile Acids (especially CDCA)Master regulator of BA synthesis, transport, and metabolism; involved in gut-liver axis. physiology.org
PXRVarious xenobiotics, some bile acids (e.g., LCA)Involved in BA detoxification and elimination; regulates drug-metabolizing enzymes and transporters. sci-hub.sepnas.org
CARVarious xenobiotics, indirectly influenced by BAsInvolved in BA detoxification and elimination; regulates drug-metabolizing enzymes and transporters. pnas.orgmdpi.com

Note: This table provides a simplified overview of the interaction between these receptors and bile acids.

Peroxisome Proliferator-Activated Receptors (PPARs) and this compound Modulation

Peroxisome proliferator-activated receptors (PPARs) are a superfamily of nuclear receptors comprising three main isoforms: PPARα, PPARβ/δ, and PPARγ. These receptors play critical roles in regulating lipid and glucose metabolism, as well as inflammation. Bile acids have been shown to modulate the activity and expression of PPARs, particularly PPARα. nih.govnih.govxiahepublishing.com

PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, muscle, kidney, and heart. nih.govahajournals.org It regulates the expression of genes involved in fatty acid uptake, activation, transport, and β-oxidation. ahajournals.orgcreative-diagnostics.com Studies have indicated that bile acids can modulate PPARα activity and expression. nih.govnih.gov For instance, bile acids have been shown to alter PPARα activity, affecting the expression of genes related to lipid metabolism and membrane transporters. nih.gov The modulation of PPARα by bile acids can influence the response of PPARα target genes to PPARα ligands. oup.com

The interaction between bile acids and PPARα appears to involve crosstalk with the Farnesoid X Receptor (FXR), another nuclear receptor activated by bile acids. nih.govxiahepublishing.comoup.com Activation of FXR by bile acids has been reported to induce human PPARα gene expression in certain cell lines. nih.govoup.com This interaction suggests a molecular basis for the physiological crosstalk between the FXR and PPARα pathways, influencing fatty acid and lipoprotein metabolism. nih.govoup.com

The role of PPARα in this compound synthesis and composition is still an area of investigation with some conflicting findings. ahajournals.orgoup.com While some studies suggest that PPARα can influence enzymes involved in this compound synthesis, such as CYP7A1 and CYP27A1, the precise mechanisms and the extent of this modulation are not fully understood and may exhibit species-specific differences. ahajournals.orgcreative-diagnostics.comoup.commdpi.com

PPARβ/δ is widely expressed and has roles in fatty acid oxidation and adipogenesis. xiahepublishing.comahajournals.org PPARγ is predominantly found in adipose tissue and promotes adipocyte differentiation and lipid storage, and is also involved in insulin (B600854) sensitivity. nih.govahajournals.orgcreative-diagnostics.com While the primary interaction of bile acids discussed in the context of PPARs is with PPARα, the broader roles of PPARs in lipid and energy metabolism highlight the potential for indirect modulation by bile acids through their effects on metabolic pathways. nih.govahajournals.org

Liver Receptor Homolog-1 (LRH-1) and Retinoid-Related Orphan Receptors (RORγt) Involvement

Liver Receptor Homolog-1 (LRH-1), an orphan nuclear receptor, is highly expressed in the liver and intestine and plays a role in the regulation of cholesterol, this compound, and steroid hormone homeostasis. nih.govnih.govacs.org LRH-1 is involved in the transcriptional regulation of genes critical for this compound synthesis, including cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), which are key enzymes in the classical this compound synthesis pathway. nih.govnih.govjci.org In vitro studies suggest that LRH-1 can both stimulate the basal transcription of CYP7A1 and CYP8B1 and be involved in their repression as part of the FXR-Small Heterodimer Partner (SHP) signaling cascade. nih.govnih.gov In this cascade, SHP, induced by activated FXR, interacts with LRH-1 to repress gene transcription. nih.govnih.gov

Beyond this compound synthesis, LRH-1 also regulates the expression of this compound transporters, such as the bile salt export pump (BSEP), which is responsible for the canalicular secretion of bile acids. uri.edu LRH-1 has been shown to transcriptionally activate the BSEP promoter and modulate this compound/FXR-mediated BSEP regulation, suggesting a supportive role for LRH-1 alongside FXR in maintaining hepatic this compound levels. uri.edu

Retinoid-Related Orphan Receptor gamma t (RORγt) is a transcription factor that has recently been identified as a receptor for certain bile acids, particularly oxo-bile acid derivatives generated by the intestinal microbiota. nih.govspandidos-publications.commdpi.comresearchgate.net RORγt is highly expressed in immune cells, including T helper 17 (Th17) cells and innate lymphoid cells (ILC3s), and plays a crucial role in regulating intestinal and liver immunity. nih.govmdpi.comresearchgate.net

Certain this compound metabolites, such as isolithocholic acid and 3-oxolithocholic acid, have been shown to act as inverse agonists of RORγt. spandidos-publications.commdpi.comresearchgate.netnih.gov These bile acids can physically interact with RORγt and inhibit its transcriptional activity. spandidos-publications.comresearchgate.netnih.gov This interaction is significant because RORγt promotes the differentiation of Th17 cells, which produce pro-inflammatory cytokines like IL-17A and are involved in the pathogenesis of inflammatory bowel disease. spandidos-publications.commdpi.comresearchgate.net By inhibiting RORγt, these this compound derivatives can suppress Th17 cell differentiation and IL-17A expression, highlighting a mechanism by which bile acids can modulate immune responses in the gut. spandidos-publications.commdpi.comresearchgate.netnih.gov

G Protein-Coupled Receptor-Mediated Signaling

Bile acids also exert signaling effects through G protein-coupled receptors (GPCRs), most notably the Takeda G Protein-Coupled Receptor 5 (TGR5). dovepress.comnih.govelsevier.eswikipedia.orgphysiology.orgnih.govnih.gov TGR5, also known as GPBAR1 or M-BAR, is a membrane-bound receptor that mediates rapid, non-genomic effects of bile acids. dovepress.comnih.govwikipedia.org It is widely expressed in various tissues, including the gastrointestinal tract, liver (in specific cell types like cholangiocytes, Kupffer cells, and sinusoidal endothelial cells), immune cells, brown adipose tissue, and the nervous system. dovepress.comwikipedia.orgkarger.commdpi.comkarger.comcore.ac.uk

Takeda G Protein-Coupled Receptor 5 (TGR5) System

TGR5 is a key mediator of this compound signaling at the cell surface. dovepress.comnih.govwikipedia.org Its activation by bile acids triggers a cascade of intracellular events that influence a range of physiological processes, including glucose and energy metabolism, inflammation, and this compound homeostasis. dovepress.comnih.govelsevier.eswikipedia.orgphysiology.orgnih.govnih.govmdpi.com

Ligand Specificity and Potency

TGR5 is activated by a variety of bile acids, including both conjugated and unconjugated forms. nih.govkarger.comnih.govresearchgate.netacs.org However, there are differences in the potency of various bile acids for TGR5. nih.govkarger.comnih.govresearchgate.netacs.org

Studies have consistently shown that lithocholic acid (LCA) and its conjugated form, taurolithocholic acid (TLCA), are among the most potent natural agonists for human TGR5. nih.govkarger.comnih.govresearchgate.net Other bile acids that activate TGR5 include deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and cholic acid (CA), but generally with lower potency compared to LCA and TLCA. nih.govkarger.comnih.govresearchgate.net The potency can vary depending on the specific this compound and its conjugation state (taurine or glycine). researchgate.netacs.org Generally, the agonistic potential towards TGR5 appears to increase with the hydrophobicity of the this compound structure. researchgate.netacs.org

Below is a table summarizing the approximate potencies (EC50 values) of some natural bile acids for human TGR5, based on available research:

This compoundEC50 (µM)Reference
Taurolithocholic acid (TLCA)0.29-0.33 karger.com
Lithocholic acid (LCA)0.53-0.60 nih.govnih.govresearchgate.net
Deoxycholic acid (DCA)1.0-1.01 nih.govnih.gov
Chenodeoxycholic acid (CDCA)4.4-4.43 nih.govnih.gov
Cholic acid (CA)7.7-7.72 nih.govnih.gov
Taurodeoxycholic acid (TDCA)0.79 karger.com

Note: EC50 values can vary slightly depending on the experimental conditions and cell types used.

Besides natural bile acids, synthetic agonists have also been developed to selectively target TGR5. nih.govkarger.comresearchgate.net

Gαs Protein Coupling and Adenylyl Cyclase Activation (cAMP Production)

A primary signaling pathway activated by TGR5 involves coupling to the stimulatory G protein alpha subunit (Gαs). dovepress.comwikipedia.orgnih.govkarger.commdpi.comcore.ac.ukresearchgate.netmdpi.com Upon ligand binding to TGR5, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. nih.govwikipedia.org This leads to the dissociation of the Gαs subunit from the Gβγ dimer. nih.govwikipedia.org

The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). dovepress.comwikipedia.orgnih.govkarger.commdpi.comcore.ac.ukresearchgate.netmdpi.com The resulting increase in intracellular cAMP levels is a key second messenger event downstream of TGR5 activation. dovepress.comwikipedia.orgnih.govkarger.commdpi.comcore.ac.ukresearchgate.netmdpi.com Elevated cAMP levels trigger various downstream signaling cascades, mediating many of the physiological effects of TGR5 activation. dovepress.comwikipedia.orgkarger.commdpi.comcore.ac.ukmdpi.com

While Gαs coupling is the well-established primary mechanism, some studies suggest that TGR5 might also interact with other G proteins, such as Gαi3 and GαQ, in specific cell types, which could lead to distinct downstream signaling outcomes. dovepress.com Gαi3 coupling would typically dampen cAMP activity, while GαQ coupling could increase phospholipase activity. dovepress.com However, the Gαs-mediated increase in cAMP is the most widely reported and significant signaling pathway downstream of TGR5 activation. dovepress.commdpi.commdpi.com

Downstream Kinase Cascades (e.g., PKA, ERK1/2, AKT, JNK, STAT3)

The increase in intracellular cAMP levels following TGR5 activation primarily leads to the activation of Protein Kinase A (PKA). nih.govwikipedia.orgnih.govkarger.commdpi.commdpi.comresearchgate.net PKA is a serine/threonine kinase that phosphorylates a wide range of target proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby influencing gene expression. nih.govmdpi.commdpi.commdpi.com The cAMP-PKA-CREB pathway is a major route through which TGR5 activation mediates its effects on metabolism and other cellular processes. nih.govmdpi.commdpi.com

In addition to the cAMP-PKA pathway, TGR5 signaling can also activate other kinase cascades, and these can be cell-type dependent. dovepress.comnih.govcore.ac.ukresearchgate.netmdpi.commdpi.com These downstream pathways include:

Extracellular signal-regulated kinases 1/2 (ERK1/2): TGR5 activation has been shown to induce the phosphorylation and activation of ERK1/2 in various cell types. nih.govwikipedia.orgresearchgate.netmdpi.commdpi.com ERK signaling is involved in processes such as cell proliferation, differentiation, and survival. wikipedia.orgmdpi.comresearchgate.net In some contexts, TGR5-mediated ERK activation may occur independently of PKA or involve transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). mdpi.commdpi.com

Protein Kinase B (AKT): AKT, also known as protein kinase B, is another kinase that can be activated downstream of TGR5 signaling. nih.govmdpi.com AKT plays a crucial role in cell survival, growth, and metabolism, including glucose uptake and glycogen (B147801) synthesis. nih.govmdpi.com

c-Jun N-terminal kinases (JNK): The JNK pathway has also been linked to this compound signaling, and TGR5 activation has been suggested to influence this pathway, although the precise mechanisms can be complex and may involve indirect links. nih.govcore.ac.ukresearchgate.net JNK is involved in cellular responses to stress, apoptosis, and inflammation. nih.govcore.ac.ukresearchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3): TGR5 activation has been shown to modulate STAT3 signaling in certain cell types. mdpi.com STAT3 is a transcription factor involved in cell growth, differentiation, and immune responses. mdpi.com In some cancer cell lines, TGR5 activation has been reported to inhibit the JAK2-STAT3 signaling pathway. mdpi.com

The specific downstream kinase cascades activated by TGR5 can vary depending on the cell type, the cellular context, and potentially the specific this compound ligand involved. dovepress.comnih.govmdpi.com This complexity allows TGR5 to mediate diverse physiological responses in different tissues.

Regulation of Intracellular Calcium and Membrane Potential

Bile acids are known to disrupt intracellular calcium homeostasis, leading to increased intracellular calcium ([Ca²⁺]ᵢ) levels in various cell types, including pancreatic acinar and ductal cells researchgate.netmdpi.com. This increase is often dose-dependent and can result from the release of calcium from intracellular stores via the activation of IP3 and ryanodine (B192298) receptors researchgate.netmdpi.com. Additionally, bile acids can inhibit the sarco-endoplasmic reticulum Ca²⁺ pump (SERCA) and activate extracellular calcium influx pathways, such as Orai1-mediated entry, contributing to sustained elevated calcium signals researchgate.netmdpi.com.

The sustained elevation of intracellular calcium can have significant downstream effects. In pancreatic cells, for instance, mitochondrial calcium overload can lead to mitochondrial damage, opening of the mitochondrial permeability transition pore, and dissipation of the mitochondrial membrane potential researchgate.netmdpi.com. This can impair mitochondrial ATP synthesis and contribute to cell injury and necrosis mdpi.com. Bile acids have also been shown to decrease mitochondrial membrane potential in hepatocytes mdpi.combmj.com.

Certain bile acids, such as ursodeoxycholic acid (UDCA) and tauroursodeoxycholic acid (TUDCA), have been shown to rapidly increase [Ca²⁺]ᵢ in cholangiocytes, leading to the activation of calcium-activated chloride channels like TMEM16A nih.gov. This process involves the release of extracellular ATP, which binds to P2Y receptors and triggers IP3 receptor-mediated calcium release from intracellular stores nih.gov.

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Activation

The Sphingosine-1-Phosphate Receptor 2 (S1PR2) is a G protein-coupled receptor that can be activated by conjugated bile acids, including taurocholic acid (TCA), taurodeoxycholic acid (TDCA), glycocholic acid (GCA), glycochenodeoxycholic acid (GDCA), and tauroursodeoxycholic acid (TUDCA) mdpi.com. S1PR2 is expressed in various tissues and can couple with multiple G proteins, including Gαᵢ/₀, Gα<0xE2><0x82><0x99>/₁₁, and Gα₁₂/₁₃, leading to the activation of diverse downstream signaling pathways mdpi.com.

Activation of S1PR2 by conjugated bile acids has been shown to activate the ERK1/2 and AKT signaling pathways in hepatocytes and cholangiocytes mdpi.comresearchgate.netnih.govnih.gov. This S1PR2-mediated signaling plays a role in various cellular processes, including hepatic lipid and glucose metabolism, cholangiocyte proliferation, and potentially hepatocyte apoptosis researchgate.netbmj.comnih.gov. For example, in primary rat hepatocytes, this compound activation of S1PR2, via AKT and ERK1/2 signaling, can stimulate glycogen synthesis nih.gov. S1PR2 activation by TCA has also been linked to the upregulation of sphingosine (B13886) kinase 2 (SphK2) and the regulation of hepatic gene expression related to nutrient metabolism researchgate.netnih.gov.

In the context of neuroinflammation, conjugated bile acids like TCA can activate S1PR2 in neurons, promoting the expression of chemokines such as CCL2 . Studies using S1PR2 antagonists or knockout models have demonstrated a role for S1PR2 signaling in mediating inflammation and injury in conditions like hepatic encephalopathy and cholestatic liver injury .

Physiological Roles and Systemic Regulation by Bile Acids

Regulation of Glucose Homeostasis

Bile acids play a significant role in regulating glucose metabolism through multiple mechanisms involving both the liver and peripheral tissues elsevier.esnih.govelsevier.esnih.gov. Their influence on glucose homeostasis is primarily mediated by the activation of FXR and TGR5 receptors elsevier.esnih.govelsevier.esjst.go.jp.

Modulation of Hepatic Gluconeogenesis and Glycogenolysis

Bile acids, particularly through the activation of hepatic FXR, can repress hepatic glucose production, a key process involving gluconeogenesis and glycogenolysis elsevier.esnih.govelsevier.es. Studies have shown that bile acids and FXR activation, via the induction of the small heterodimer partner (SHP), suppress the activity and expression of key enzymes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) elsevier.esnih.govjomes.org. This SHP-mediated repression can occur through interactions with transcription factors like Hepatocyte Nuclear Factor 4α (HNF-4α) and Forkhead box protein O1 (FoxO1), which are crucial for the expression of gluconeogenic genes jomes.org.

Furthermore, FXR activation has been linked to increased glycogen (B147801) synthesis and storage in the liver elsevier.esnih.govelsevier.es. This effect contributes to lowering blood glucose levels by promoting the storage of glucose as glycogen elsevier.esnih.gov.

Effects on Pancreatic β-Cell Function and Insulin (B600854) Secretion

Bile acids influence pancreatic β-cell function and insulin secretion through both direct and indirect mechanisms elsevier.esnih.govelsevier.es. TGR5 receptors are expressed on pancreatic β-cells, and their activation by bile acids can directly stimulate insulin secretion researchgate.netdiabetesjournals.org. This stimulation is often glucose-dependent and involves signaling pathways that increase intracellular cAMP levels and calcium influx, ultimately promoting insulin granule exocytosis elsevier.esresearchgate.netdiabetesjournals.org.

FXR is also expressed in human pancreatic β-cells and has been shown to stimulate insulin gene transcription, contributing to glucose-dependent insulin secretion elsevier.es. Activation of FXR agonists has been reported to increase insulin secretion .

Incretin (B1656795) Release (e.g., Glucagon-Like Peptide-1 (GLP-1), Glucose-Dependent Insulinotropic Polypeptide (GIP))

A significant mechanism by which bile acids regulate glucose homeostasis is through the stimulation of incretin hormone release from intestinal enteroendocrine cells, particularly GLP-1 and GIP elsevier.esnih.govelsevier.escambridge.org. TGR5 is highly expressed in intestinal L-cells, which are responsible for GLP-1 secretion elsevier.eselsevier.escambridge.org. Activation of TGR5 by bile acids in these cells leads to increased intracellular cAMP and calcium, triggering the release of GLP-1 elsevier.eselsevier.esresearchgate.net. GLP-1 is a potent incretin that enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon (B607659) secretion, thereby lowering blood glucose levels elsevier.eselsevier.es.

Molecular Mechanisms of Peripheral Glucose Uptake and Insulin Sensitivity

Bile acids can also improve peripheral insulin sensitivity and glucose uptake in tissues such as skeletal muscle and adipose tissue elsevier.esnih.govelsevier.es. While the mechanisms are not fully elucidated, TGR5 activation in skeletal muscle and brown adipose tissue has been linked to increased energy expenditure, which can indirectly improve insulin sensitivity nih.gov.

FXR activation has also been implicated in regulating peripheral insulin sensitivity elsevier.eselsevier.es. Studies in mice have shown that FXR can influence adiposity and peripheral insulin sensitivity elsevier.es. Furthermore, FXR activation has been shown to induce GLUT4 expression, a key glucose transporter, in some contexts, potentially enhancing glucose uptake in peripheral tissues jomes.org.

Regulation of Lipid Metabolism

Beyond their role in facilitating dietary fat absorption, bile acids are critical regulators of lipid metabolism, particularly in the liver elsevier.esoatext.comjst.go.jpijbs.comnih.gov. This regulation is largely mediated through the activation of FXR oatext.comjst.go.jpijbs.comahajournals.orgnih.gov.

Control of Hepatic Lipogenesis and Triglyceride Synthesis

Bile acids, primarily through FXR activation, play a significant role in controlling hepatic lipogenesis (the synthesis of fatty acids) and triglyceride synthesis oatext.comijbs.comnih.govjci.orgxiahepublishing.com. Activation of hepatic FXR leads to the repression of genes involved in de novo lipogenesis nih.govnih.gov. A key mechanism involves the induction of SHP by activated FXR ijbs.comnih.govjci.orgnih.gov. SHP can then inhibit the activity of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcription factor that regulates the expression of numerous enzymes involved in fatty acid and triglyceride synthesis, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS) ijbs.comnih.govjci.orgxiahepublishing.comnih.govembopress.orgumin.ne.jp. By suppressing SREBP-1c activity, bile acids reduce the synthesis of fatty acids and triglycerides in the liver ijbs.comnih.govjci.orgxiahepublishing.com.

Studies using FXR knockout mice have demonstrated elevated hepatic triglyceride levels, highlighting the crucial role of FXR in regulating lipid homeostasis oatext.comjomes.orgijbs.com. Conversely, activation of FXR with agonists has been shown to reduce plasma triglyceride levels in various models jomes.orgmdpi.com.

Bile acids also influence the assembly and secretion of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides from the liver nih.govjci.org. FXR activation can reduce the expression of Microsomal Triglyceride Transfer Protein (MTP), which is essential for VLDL assembly, thereby decreasing VLDL secretion and contributing to lower circulating triglyceride levels nih.gov.

The regulation of hepatic lipogenesis by bile acids through the FXR-SHP-SREBP-1c pathway is a critical mechanism for maintaining lipid homeostasis and preventing excessive fat accumulation in the liver ijbs.comnih.govjci.orgxiahepublishing.com.

Adipose Tissue Metabolism and Lipolysis

Bile acids influence adipose tissue metabolism. They are detected in both brown adipose tissue (BAT) and white adipose tissue (WAT). biorxiv.orgresearchgate.net Some bile acids and their agonists can regulate adipocyte differentiation, lipid accumulation, and the secretion of adipokines and cytokines. researchgate.net Activation of the bile acid receptor TGR5 appears to enhance mitochondrial function in both WAT and BAT in mice. researchgate.net Furthermore, FXR agonism promotes thermogenesis, mitochondrial biogenesis, and fatty acid oxidation in mouse adipose tissue. researchgate.net

Energy Homeostasis and Thermogenesis

Bile acids play a significant role in regulating energy homeostasis, particularly through their effects on thermogenesis. biorxiv.orgnih.gov They are considered intriguing factors that participate in meal-induced BAT activation. The beneficial effects of some bile acids on whole-body substrate and energy metabolism suggest the TGR5-BAT axis is a promising target for combating obesity and related metabolic disorders.

Activation of Brown Adipose Tissue (BAT) and White Adipose Tissue (WAT) Thermogenesis

Bile acids activate BAT directly through the TGR5 receptor in brown adipocytes, leading to increased energy expenditure. researchgate.net This activation contributes to non-shivering thermogenesis, a process by which BAT oxidizes fatty acids and glucose to generate heat. nih.gov In white adipose tissue, bile acids can promote "browning," the process by which white adipocytes acquire characteristics of brown adipocytes, including the expression of uncoupling protein 1 (UCP1) and increased mitochondrial activity, leading to enhanced thermogenesis within WAT. researchgate.netnih.govmedscape.com Treatment with metabolites like bile acids promotes the browning of WAT. nih.govmedscape.com Chenodeoxycholic acid (CDCA) supplementation has been shown to increase energy expenditure, induce the transcription of thermogenic UCP1 in mouse adipose tissue, and increase mitochondrial activity in human brown adipose tissue. researchgate.net

Induction of Type 2 Iodothyronine Deiodinase (D2)

Bile acids have been shown to directly promote energy expenditure by increasing BAT activity through the activation of type 2 iodothyronine deiodinase (Dio2). nih.gov Dio2 is crucial for converting the inactive thyroid hormone thyroxine (T4) to the active form, triiodothyronine (T3). In WAT and BAT, bile acids induce the transcription of Dio2 via the TGR5 receptor, which is mediated through the cAMP-PKA-CREB pathway. This increased Dio2 activity leads to elevated levels of T3 in adipose tissues, thereby increasing thermogenesis.

This compound Impact on Mitochondrial Function and Oxygen Consumption

Bile acids influence mitochondrial function and oxygen consumption in various tissues, including adipose tissue and skeletal muscle. Activation of the this compound receptor TGR5 appears to enhance mitochondrial function in white and brown adipose tissue of mice. researchgate.net FXR agonism also promotes mitochondrial biogenesis in mouse adipose tissue. researchgate.net

However, studies in skeletal muscle fibers have shown that deoxycholic acid (DCA) and cholic acid (CA), through the TGR5 receptor, can induce mitochondrial dysfunction. nih.govuc.clresearchgate.net These bile acids decreased mitochondrial mass, DNA, and potential in a TGR5-dependent manner. nih.govuc.clresearchgate.net Furthermore, DCA and CA reduced the oxygen consumption rate (OCR) and the levels of complexes I and II from the mitochondrial electron transport chain, also dependent on TGR5. nih.govuc.clresearchgate.net DCA and CA also increased mitochondrial reactive oxygen species (mtROS) production, which was abolished in TGR5-deficient mice muscle fibers. nih.govuc.clresearchgate.net These findings suggest that while physiological levels might enhance mitochondrial function in adipose tissue, elevated or pathological levels of certain bile acids can impair mitochondrial function in other tissues like skeletal muscle through TGR5-dependent mechanisms. biorxiv.orgresearchgate.netnih.govuc.clresearchgate.net

Research in isolated mitochondria from the liver has shown that different bile acids, including DCA, induce dose-dependent membrane depolarization and stimulate the mitochondrial permeability transition pore. nih.gov However, studies in HepaRG cells, a more physiologically relevant hepatic model, indicated that while bile acids induced structural alterations and a loss of mitochondrial membrane potential in isolated mitochondria, this toxicity did not translate to HepaRG cells, with no changes observed in oxygen consumption rate, mitochondrial membrane potential, or ATP levels. nih.gov

Data on Oxygen Consumption Rate (OCR) in Skeletal Muscle Fibers (Illustrative based on search findings):

Condition (WT Fibers)Basal OCRATP-linked OCRMaximal OCR
ControlHighHighHigh
+ DCAReducedReducedReduced
+ CAReducedReducedReduced
Condition (TGR5-/- Fibers)Basal OCRATP-linked OCRMaximal OCR
ControlHighHighHigh
+ DCASimilar to ControlSimilar to ControlSimilar to Control
+ CASimilar to ControlSimilar to ControlSimilar to Control

Immunomodulation and Inflammatory Responses

While the search results touched upon the broader systemic effects of bile acids and their influence on metabolic processes linked to inflammation (such as adipoflammation in obesity researchgate.net), there was no specific detailed information provided within the search snippets directly addressing the mechanisms of this compound-mediated immunomodulation and inflammatory responses as a distinct physiological role. Therefore, a detailed discussion on this subsection is not possible based solely on the provided information.

Effects on Intestinal Immune Cells (e.g., Macrophage Polarization, Lymphocytes)

Bile acids influence the function and polarization of intestinal immune cells. For instance, in macrophages, bile acids can affect polarization towards either pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Ursodeoxycholic acid (UDCA)-FXR signaling has been shown to suppress NF-κB activation and reduce inflammatory cytokine production, promoting M2 macrophage polarization. nih.gov Conversely, changes in this compound profiles, such as increased cholic acid (CA) and deoxycholic acid (DCA), have been associated with M1 macrophage polarization in the intestinal mucosa under conditions like a high-fat diet. nih.gov

Bile acids also impact lymphocytes. Derivatives of lithocholic acid (LCA), specifically 3-oxoLCA and isoalloLCA, have been shown to inhibit RORγt, thereby suppressing the differentiation of pro-inflammatory T helper 17 (Th17) cells and increasing the differentiation of anti-inflammatory regulatory T (Treg) cells. nih.gov Another secondary this compound, isoLCA, modulates colonic FOXP3+ Treg cells via VDR, ameliorating susceptibility to inflammatory colitis. nih.gov

Regulation of Inflammatory Cytokine Production and Signaling Pathways (e.g., NF-κB, Inflammasome)

Bile acids are potent regulators of inflammatory signaling pathways and cytokine production. Activation of FXR inhibits pro-inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome, leading to reduced production of cytokines such as IL-1β, IL-6, and TNF-α. nih.govaai.org FXR activation achieves this, in part, by stabilizing the nuclear corepressor NCoR on the NF-κB responsive element of the IL-1β promoter. aai.org

TGR5 activation also contributes to dampening inflammatory responses, particularly through the inhibition of NF-κB signaling. nih.gov TGR5 activation initiates a signaling cascade involving adenylyl cyclase (AC), leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Furthermore, bile acids can inhibit NLRP3 inflammasome activation via the TGR5-cAMP-Protein kinase A (PKA) axis, leading to the ubiquitination and degradation of NLRP3. researchgate.netnih.gov

However, the effects of bile acids on inflammation can be complex and context-dependent. Some bile acids, such as DCA and chenodeoxycholic acid (CDCA), have been shown to induce the production of inflammatory cytokines like IL-1α and IL-1β in dendritic cells. nih.gov

Influence on Gut Barrier Integrity and Permeability

Bile acids are crucial for maintaining the integrity and function of the intestinal barrier. mdpi.com The intestinal barrier, formed by epithelial cells connected by tight junctions, prevents the translocation of harmful substances from the gut lumen into the circulation. nih.govresearch.csiro.au Bile acids, particularly CDCA and UDCA, are involved in maintaining intestinal barrier integrity by affecting the expression of tight junction proteins like zonula occludens (ZOs), claudins (Cldns), and occludin (Ocln). nih.govnih.gov

This compound-mediated activation of TGR5 and FXR receptors in intestinal epithelial cells increases the expression of tight junction proteins, thereby improving epithelial barrier integrity and limiting bacterial translocation and inflammation. mdpi.comnih.govmdpi.com Conversely, alterations in the this compound profile, such as those observed in high-fat diet-fed animals, have been associated with increased intestinal permeability and decreased expression of tight junction proteins. nih.govresearch.csiro.aunih.gov Excessive bile acids can also directly damage intestinal epithelial cells, increasing permeability. mdpi.com

Skeletal Muscle Homeostasis and Function

Emerging evidence highlights the significant role of bile acids as signaling molecules in skeletal muscle homeostasis and function. researchgate.netnih.govnih.gov Beyond their classical metabolic functions, bile acids regulate muscle mass and function through multiple signaling pathways, primarily involving the nuclear receptor FXR and the membrane receptor TGR5, both of which are expressed in skeletal muscle tissue. researchgate.netnih.govnih.govoatext.com

Regulation of Muscle Protein Synthesis and Degradation Pathways

Bile acids influence the balance between muscle protein synthesis and degradation, key processes in maintaining muscle mass. Experimental evidence suggests that this compound signaling is linked to muscle protein synthesis and degradation capacity. researchgate.netnih.govnih.gov Studies using targeted metabolomics have shown that this compound supplementation can enhance muscle protein synthesis through the activation of mTOR signaling in aged rodents. nih.gov LCA has been reported to activate the TGR5/AKT pathway, inhibiting protein degradation and promoting protein synthesis. mdpi.com

Conversely, some bile acids, like DCA and CA, have been shown to reduce myofiber diameter and MyHC protein levels while increasing the expression of muscle atrophy-associated proteins such as atrogin-1 and MuRF-1 in mice. mdpi.com This effect was eliminated by TGR5 knockdown, suggesting a TGR5-mediated impact on the ubiquitin-proteasome system, a major protein degradation pathway. mdpi.com FXR knockout mice exhibit reduced muscle mass and strength, accompanied by altered protein synthesis and degradation pathways. nih.gov

Impact on Muscle Energy Metabolism and Regeneration Capacity

Bile acids also impact muscle energy metabolism and regeneration capacity. researchgate.netnih.govnih.gov Reduced TGR5 signaling in aged muscle has been associated with decreased mitochondrial function and impaired glucose uptake. nih.gov Activation of TGR5 in skeletal muscle and brown adipose tissue can increase energy expenditure. frontiersin.org

The intricate relationship between this compound metabolism and skeletal muscle function is a crucial area of research in metabolic health. researchgate.netnih.govnih.govfrontiersin.org Altered this compound profiles have been significantly associated with muscle wasting conditions. researchgate.netnih.govnih.govresearchgate.net Experimental evidence has elucidated the underlying mechanisms linking this compound signaling to energy metabolism and regeneration capacity. researchgate.netnih.govnih.govresearchgate.net Mouse models with genetic modifications in this compound signaling pathways exhibit accelerated muscle wasting and impaired regeneration capacity. nih.gov

Neuro-Modulatory Actions and Central Nervous System (CNS) Effects

Bile acids influence neuromodulatory actions in the Central Nervous System (CNS). respubjournals.comrespubjournals.com Circulating bile acids can cross the Blood Brain Barrier (BBB) through passive diffusion or via this compound transporters, gaining entry into the CNS. respubjournals.comrespubjournals.com Within the brain, bile acids act through the activation of membrane or nuclear receptors or influence the working of neurotransmitter receptors. respubjournals.comrespubjournals.com

Brain bile acids can act via receptors such as FXR, TGR5, PXR, VDR, and CAR, which are present in the CNS. researchgate.netlongdom.org They can also indirectly signal the CNS through pathways like the FXR-based Fibroblast growth factor 15/19 (FGF15/19) pathway or the TGR5-based Glucagon-Like Peptide 1 (GLP-1) pathway. respubjournals.comrespubjournals.comresearchgate.net

Bile acids have been shown to influence the neurological working of neurotransmitter receptors expressed in local brain areas. respubjournals.com For example, UDCA and CDCA have been shown to antagonize GABAA receptors, while CDCA was shown to antagonize NMDA receptors. longdom.org These findings suggest that bile acids may play an endogenous role in the CNS by modulating neurotransmission. longdom.org

In pathological situations, changes in this compound profiles have been observed and are thought to potentially contribute to the pathogenesis of different neurological diseases. respubjournals.comrespubjournals.com Bile acids, particularly hydrophilic ones like UDCA and tauroursodeoxycholic acid (TUDCA), have demonstrated neuroprotective effects in models of neurodegenerative diseases, potentially by hampering neuroinflammatory reactions, apoptosis, oxidative stress, endoplasmic reticulum stress, and protecting mitochondria. respubjournals.commdpi.com Primary and secondary bile acids that cross the BBB can bind to microglial TGR5, inducing an anti-inflammatory phenotype by inhibiting the pro-inflammatory NF-κB pathway. researchgate.net

This compound Transport Across the Blood-Brain Barrier (BBB)

The blood-brain barrier (BBB) serves as a protective interface, regulating the passage of substances from the bloodstream into the brain. While the mechanisms are still being fully elucidated, both unconjugated and conjugated bile acids have been reported to cross the BBB. nih.gov

Unconjugated bile acids, such as cholic acid (CA), chenodeoxycholic acid (CDCA), and deoxycholic acid (DCA), may diffuse across the BBB due to their ability to traverse phospholipid bilayers. Their brain levels have been shown to correlate with serum levels. For instance, unconjugated ursodeoxycholic acid (UDCA) demonstrated dose-dependent crossing of the BBB in patients treated orally.

Conjugated bile acids, being larger and amphipathic, typically require active transport mechanisms to cross the BBB. Several transporters found in other organs like the liver, intestine, and kidney are also present at the BBB and choroid plexus, facilitating this compound transport into the brain. researchgate.net These include members of the solute carrier (SLC) family, such as organic anion transporting polypeptides (OATP) and the apical sodium-dependent this compound transporter (ASBT), as well as ATP-binding cassette (ABC) transporters like multidrug resistance protein (MRP) 2 and 4. researchgate.netscielo.br OATP1, expressed in the choroid plexus, and OATP2, highly expressed at the BBB, mediate the influx of bile acids into the CNS. mdpi.com ASBT is also expressed in certain neuronal populations, particularly in the hypothalamus, suggesting a mechanism for neuronal uptake of bile acids. mdpi.com

Interestingly, high concentrations of bile acids, particularly CDCA and DCA, have been shown to increase the permeability of the BBB by disrupting tight junctions between endothelial cells, potentially allowing greater entry of molecules into the brain. Conversely, UDCA and its glycine (B1666218) conjugate, glycoursodeoxycholic acid (GUDCA), may exert a protective effect on brain endothelial cells.

Bile acids can also be synthesized directly within the brain from cholesterol via the enzyme cytochrome P450 46A1 (CYP46A1), which is expressed exclusively in neurons. nih.govrespubjournals.com This suggests an endogenous source of bile acids within the CNS with potentially specific functions. researchgate.net

Direct and Indirect Signaling to the CNS (e.g., GLP-1, FGF19)

Bile acids signal to the CNS through both direct interaction with brain receptors and indirect pathways originating in the gut. mdpi.comrespubjournals.comrespubjournals.com

Direct Signaling: this compound receptors, notably FXR and TGR5, are expressed in various brain regions, including the cerebral cortex, hippocampus, and hypothalamus, as well as in different brain cell types such as neurons, astrocytes, microglia, and brain endothelial cells. nih.govmdpi.com Activation of these receptors within the brain can directly influence neuronal activity and function. nih.gov

Indirect Signaling: Two prominent indirect pathways involve the release of gut hormones upon this compound stimulation in the intestine:

FXR-FGF19 Pathway: Activation of intestinal FXR by bile acids, particularly CDCA, leads to the release of fibroblast growth factor 19 (FGF19) from ileal enterocytes. mdpi.comresearchgate.net FGF19 enters the portal circulation and a portion escapes hepatic uptake to reach the systemic circulation. researchgate.net FGF19 can cross the BBB and interact with FGF receptors (FGFRs) in the brain, influencing neuronal activity and potentially pathways related to appetite regulation and metabolism. researchgate.netresearchgate.net Beta-klotho protein is necessary for the formation of a stable receptor complex with FGFRs. researchgate.net

TGR5-GLP-1 Pathway: Activation of intestinal TGR5, primarily by hydrophobic bile acids like lithocholic acid (LCA) and taurolithocholic acid (TLCA), stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. mdpi.comoatext.comresearchgate.net GLP-1 can signal to the CNS via two main routes: through the systemic circulation and, more significantly, via activation of GLP-1 receptors on vagal nerve afferent terminals in the lamina propria and hepatic portal vein. mdpi.comresearchgate.net The vagal nerve transmits signals to the brainstem and subsequently to other brain regions, influencing processes such as glucose homeostasis, energy balance, and potentially mood. mdpi.comresearchgate.net While some intact GLP-1 reaches systemic circulation, its rapid degradation by dipeptidyl peptidase-4 (DPP-4) suggests the vagal nerve route may be the more substantial signaling pathway under normal physiological conditions. researchgate.net

Under conditions of high plasma this compound levels, all three pathways (direct, FXR-FGF19, and TGR5-GLP-1) may contribute to signal transmission to the CNS. However, under normal physiological circumstances, the indirect pathway involving GLP-1 may have a more substantial effect on the brain. nih.gov

Influence on Neurotransmitter Systems and Neuronal Pathways

Bile acids can influence neurotransmission and neuronal function through various mechanisms, including interaction with neurotransmitter receptors and modulation of neuronal pathways. nih.govrespubjournals.comnih.gov

Studies have reported that certain bile acids, such as CA, DCA, and CDCA, can directly interact with and inhibit ligand-gated ion channels, including NMDA and GABA receptors. nih.gov CDCA has shown the lowest IC50 for both receptors in some studies. nih.gov UDCA has also been shown to suppress GABA currents in isolated histaminergic neurons. nih.gov These interactions suggest a direct modulatory effect of bile acids on key inhibitory and excitatory neurotransmitter systems.

Furthermore, bile acids and their receptors are implicated in regulating neuronal plasticity and survival. Activation of brain FXR and TGR5 can influence pathways involved in neuroinflammation and oxidative stress. mdpi.com For instance, TGR5 activation has been linked to anti-inflammatory effects in the brain, potentially through modulation of pathways like NFκB. mdpi.com UDCA and its taurine (B1682933) conjugate, tauroursodeoxycholic acid (TUDCA), have demonstrated neuroprotective effects in various models, reducing apoptosis and potentially enhancing mitochondrial biogenesis and neurogenesis. nih.govrespubjournals.commdpi.com

Bile acids also interact with the hypothalamic-pituitary-adrenal (HPA) axis, a key system involved in stress response and mood regulation. nih.govmdpi.com Changes in this compound profiles have been observed in conditions like depression, and preclinical studies suggest that bile acids may ameliorate depressive-like behaviors by regulating neuroinflammation, oxidative stress, and pathways like BDNF/CREB, which are crucial for neuronal survival and plasticity. mdpi.com

The influence of bile acids extends to pathways regulating feeding behavior and energy homeostasis, particularly through the TGR5-GLP-1 and FXR-FGF19 axes signaling to hypothalamic regions involved in appetite control. respubjournals.commdpi.comresearchgate.net

Data Table: Selected Bile Acids and Related Compounds Mentioned

Compound NamePubChem CID
Cholic acid (CA)221493
Chenodeoxycholic acid (CDCA)10133
Deoxycholic acid (DCA)2733768
Lithocholic acid (LCA)123598
Ursodeoxycholic acid (UDCA)31401
Taurocholic acid (TCA)6675
Glycoursodeoxycholic acid (GUDCA)12310288
Taurolithocholic acid (TLCA)3083587
Tauroursodeoxycholic acid (TUDCA)12443252
Glycochenodeoxycholic acid (GCDCA)12544
GLP-116132312
FGF193083586

Bile acids, traditionally recognized for their critical role in the digestion and absorption of dietary lipids, are increasingly understood as potent signaling molecules that exert widespread physiological effects, extending significantly beyond the confines of the enterohepatic circulation. Emerging research underscores their involvement in the regulation of diverse metabolic processes and highlights their capacity to influence the central nervous system (CNS). This article delves into the physiological roles and systemic regulation of bile acids, with a particular focus on their intricate interactions with the brain.

Beyond their primary function as digestive detergents, bile acids operate as signaling molecules through the activation of specific receptors. The most well-characterized of these include the nuclear receptor farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5 (also known as GPBAR1). These receptors are expressed in a variety of tissues throughout the body, including the liver, intestine, kidney, and notably, within the brain, where they mediate a range of physiological responses. nih.govmdpi.comoatext.com

This compound Signaling to the Central Nervous System

The influence of bile acids on the CNS is mediated through both direct and indirect pathways. mdpi.comrespubjournals.com The direct pathway involves bile acids traversing the blood-brain barrier (BBB) and engaging with their cognate receptors located within the brain tissue. Conversely, indirect signaling mechanisms involve the activation of this compound receptors in the gut, triggering the release of intermediary signaling molecules that subsequently communicate with the CNS. mdpi.comrespubjournals.com

This compound Transport Across the Blood-Brain Barrier (BBB)

The blood-brain barrier (BBB) acts as a selective interface, meticulously controlling the passage of substances from the systemic circulation into the brain, thereby protecting the delicate neural environment. While the precise mechanisms governing this compound transport across the BBB are still under investigation, studies indicate that both unconjugated and conjugated bile acids are capable of crossing this barrier. nih.gov

Unconjugated bile acids, such as cholic acid (CA), chenodeoxycholic acid (CDCA), and deoxycholic acid (DCA), may cross the BBB via passive diffusion due to their lipophilic characteristics allowing them to permeate phospholipid bilayers. The levels of these unconjugated bile acids in the brain have been observed to correlate with their concentrations in the serum. For example, oral administration of unconjugated ursodeoxycholic acid (UDCA) in patients with amyotrophic lateral sclerosis demonstrated its ability to cross the BBB in a dose-dependent manner.

In contrast, conjugated bile acids, which are larger and more amphipathic, typically rely on active transport mechanisms for their translocation across the BBB. Several transporter proteins found in peripheral organs like the liver, intestine, and kidney are also present at the BBB and the choroid plexus, providing the machinery necessary for this compound transport into the brain. researchgate.net These transporters include members of the solute carrier (SLC) family, such as organic anion transporting polypeptides (OATP) and the apical sodium-dependent this compound transporter (ASBT), as well as ATP-binding cassette (ABC) transporters, including multidrug resistance protein (MRP) 2 and 4. researchgate.netscielo.br Specifically, OATP1, found in the choroid plexus, and OATP2, highly expressed at the BBB, are known to mediate the influx of bile acids into the CNS. mdpi.com ASBT expression has also been detected in specific neuronal populations, notably in the hypothalamus, suggesting a mechanism for the direct uptake of bile acids into neurons. mdpi.com

Elevated concentrations of bile acids, particularly CDCA and DCA, have been shown to compromise the integrity of the BBB by disrupting the tight junctions between endothelial cells, potentially leading to increased permeability and allowing greater access of various molecules, including bile acids, into the brain. Conversely, UDCA and its glycine conjugate, glycoursodeoxycholic acid (GUDCA), have been reported to exert a protective effect on brain endothelial cells, potentially by reducing apoptosis.

It is also noteworthy that bile acids can be synthesized endogenously within the brain from cholesterol. This process is catalyzed by the enzyme cytochrome P450 46A1 (CYP46A1), which is uniquely expressed in neurons. nih.govrespubjournals.com This local synthesis suggests the possibility of a distinct pool of bile acids within the CNS with specific, potentially autocrine or paracrine, functions. researchgate.net

Direct and Indirect Signaling to the CNS (e.g., GLP-1, FGF19)

Bile acids communicate with the CNS through both direct interaction with brain-resident receptors and indirect pathways initiated in the gastrointestinal tract. mdpi.comrespubjournals.comrespubjournals.com

Direct Signaling: this compound receptors, prominently FXR and TGR5, are present in various brain regions, including the cerebral cortex, hippocampus, and hypothalamus. nih.govmdpi.com These receptors are expressed in different cell types within the brain, such as neurons, astrocytes, microglia, and brain endothelial cells. mdpi.com Activation of these central receptors by bile acids can directly modulate neuronal activity and function. nih.gov

Indirect Signaling: Two key indirect pathways involve the release of gut-derived signaling molecules in response to this compound stimulation in the intestine:

FXR-FGF19 Pathway: Activation of intestinal FXR by bile acids, with CDCA being a potent activator, triggers the release of fibroblast growth factor 19 (FGF19) from ileal enterocytes. mdpi.comresearchgate.net FGF19 enters the portal circulation, and a fraction bypasses hepatic uptake to reach the systemic circulation. researchgate.net Systemic FGF19 can cross the BBB and bind to FGF receptors (FGFRs) in the brain. researchgate.netresearchgate.net This interaction can influence neuronal circuits involved in the regulation of appetite, energy balance, and metabolism. researchgate.net The protein beta-klotho is required for the formation of a functional receptor complex with FGFRs. researchgate.net

TGR5-GLP-1 Pathway: Activation of intestinal TGR5, which is particularly sensitive to hydrophobic bile acids like lithocholic acid (LCA) and taurolithocholic acid (TLCA), stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. mdpi.comoatext.comresearchgate.net GLP-1 can signal to the CNS via two primary routes: through the systemic circulation and, more significantly, through the activation of GLP-1 receptors located on afferent terminals of the vagal nerve in the lamina propria and hepatic portal vein. mdpi.comresearchgate.net The vagal nerve serves as a crucial communication link, transmitting signals to the brainstem and subsequently influencing other brain regions involved in processes such as glucose homeostasis, energy metabolism, and potentially affective states. mdpi.comresearchgate.net While some intact GLP-1 enters the systemic circulation, its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) suggests that the vagal nerve-mediated pathway may represent the more physiologically significant route under normal conditions. researchgate.net

In situations characterized by elevated plasma this compound concentrations, it is hypothesized that all three pathways—direct signaling to the brain, the FXR-FGF19 axis, and the TGR5-GLP-1 axis—may contribute to signal transmission to the CNS. However, under normal physiological conditions, the indirect pathway involving GLP-1 is thought to exert the most substantial influence on the brain. nih.gov

Influence on Neurotransmitter Systems and Neuronal Pathways

Bile acids have the capacity to modulate neurotransmission and neuronal function through various mechanisms, including direct interactions with neurotransmitter receptors and the modulation of intracellular signaling pathways within neurons. nih.govrespubjournals.comnih.gov

Research indicates that certain bile acids, including CA, DCA, and CDCA, can directly interact with and inhibit ligand-gated ion channels, such as NMDA and GABA receptors. nih.gov Studies have shown that CDCA exhibits the lowest IC50 values for the inhibition of both NMDA and GABA currents in experimental settings. nih.gov UDCA has also been reported to suppress GABA currents in isolated histaminergic neurons, suggesting a direct modulatory effect on key inhibitory and excitatory neurotransmitter systems. nih.gov

Furthermore, bile acids and their receptors are implicated in the regulation of neuronal plasticity, survival, and resilience. Activation of central FXR and TGR5 can influence pathways involved in neuroinflammation and oxidative stress, both of which are critical factors in neuronal health and disease. mdpi.com For instance, TGR5 activation in the brain has been linked to anti-inflammatory effects, potentially through the modulation of signaling cascades such as the NFκB pathway. mdpi.com Hydrophilic bile acids like UDCA and its taurine conjugate, tauroursodeoxycholic acid (TUDCA), have demonstrated neuroprotective properties in various preclinical models, including the reduction of apoptosis and the potential enhancement of mitochondrial biogenesis and neurogenesis. nih.govrespubjournals.commdpi.com

Bile acids also interact with the hypothalamic-pituitary-adrenal (HPA) axis, a central neuroendocrine system that plays a crucial role in mediating the body's stress response and regulating mood. nih.govmdpi.com Alterations in this compound profiles have been observed in individuals with mood disorders such as depression. mdpi.com Preclinical studies suggest that bile acids may exert antidepressant-like effects by modulating neuroinflammation, oxidative stress, and key neuronal pathways like the BDNF/CREB pathway, which are essential for neuronal survival, growth, and synaptic plasticity. mdpi.com

The influence of bile acids also extends to neuronal circuits involved in the regulation of feeding behavior and energy homeostasis. The TGR5-GLP-1 and FXR-FGF19 axes signal to hypothalamic regions that control appetite and metabolic functions, highlighting the role of bile acids in the intricate interplay between the gut and the brain in regulating energy balance. respubjournals.commdpi.comresearchgate.net

Collectively, these findings establish bile acids as important signaling molecules with diverse and significant interactions with the CNS, impacting neurotransmitter systems, neuronal viability, neuroinflammatory processes, and neural circuits that govern metabolism and mood.

Bile Acids in Disease Pathogenesis: Mechanistic Research

Metabolic Liver Diseases

Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) Pathogenesis

Bile acid metabolism is often altered in NAFLD and NASH, contributing to disease progression elsevier.esspandidos-publications.comfrontiersin.org. Dysregulation in this compound synthesis and composition has been observed in both human patients and animal models of NAFLD/NASH spandidos-publications.comfrontiersin.org. Elevated levels of certain serum bile acids, including hydrophobic and cytotoxic species, have been noted as NAFLD progresses spandidos-publications.com.

The pathogenesis of NAFLD/NASH is complex and involves multiple factors, including metabolic dysfunction, inflammation, oxidative stress, and alterations in the gut microbiota elsevier.esmdpi.commdpi.com. Bile acids interact with nuclear receptors like the Farnesoid X Receptor (FXR) and the G protein-coupled this compound receptor 1 (TGR5), which are involved in regulating this compound synthesis and metabolic processes elsevier.esmdpi.com. Dysbiosis, or changes in the intestinal microbiota, can alter the composition of the this compound pool, potentially promoting inflammation and contributing to NAFLD/NASH development elsevier.esfrontiersin.orgmdpi.com. For instance, dysbiosis can lead to a reduction in beneficial bacteria involved in this compound metabolism, impacting the balance of primary and secondary bile acids elsevier.esmdpi.com.

Research indicates that bile acids can influence hepatic fat and glucose metabolism spandidos-publications.comfrontiersin.org. Hepatic FXR activation, for example, can regulate lipid homeostasis by inhibiting fatty acid synthesis and uptake while upregulating beta-oxidation mdpi.com. Studies in NASH patients and animal models have shown that activating FXR with compounds like obeticholic acid can decrease steatosis and obesity mdpi.com.

Furthermore, bile acids may contribute to liver damage in NAFLD/NASH by inducing oxidative stress and mitochondrial dysfunction elsevier.esmdpi.com. Elevated levels of toxic oxysterols, which are products of cholesterol oxidation during this compound synthesis, have been associated with oxidative stress and mitochondrial impairment in NASH mdpi.com.

Cholestatic Liver Diseases: Molecular Pathophysiology

Cholestasis, characterized by impaired bile flow, leads to the accumulation of bile acids in the liver and systemic circulation nih.govmedscape.com. High concentrations of bile acids are directly toxic to hepatocytes and cholangiocytes, playing a key role in the pathogenesis of cholestatic liver diseases nih.govmdpi.comelsevier.es. The retention of hydrophobic bile salts is particularly damaging, as they can incorporate into cellular membranes, altering their fluidity and function medscape.com.

The molecular mechanisms underlying this compound-induced liver damage in cholestasis are multifaceted. These include the induction of oxidative stress responses, disruption of mitochondrial function, endoplasmic reticulum stress, activation of pro-inflammatory mediators, and activation of death receptors mdpi.com. Elevated intracellular concentrations of bile acids have been linked to oxidative stress and apoptosis in liver cells nih.gov.

Bile acids also play a role in triggering inflammatory responses in the liver during cholestasis mdpi.comelsevier.es. They can activate inflammatory signaling pathways, contributing to liver injury and the progression of fibrosis mdpi.comelsevier.es. The accumulation of bile acids may also inhibit cellular autophagy, further exacerbating liver damage mdpi.com.

Specific transport proteins at the sinusoidal and canalicular membranes of hepatocytes and cholangiocytes are crucial for generating and maintaining bile flow elsevier.es. A clearer understanding of how bile acids regulate their own synthesis and the expression and function of these transporters has provided insights into the pathophysiology of cholestasis and the adaptive responses of liver cells to injury elsevier.es. For example, this compound sensing by FXR in ileal enterocytes induces the expression of fibroblast growth factor 19 (FGF19), which represses this compound synthesis in hepatocytes nih.gov.

The severity and duration of cholestatic liver injury are associated with the risk of developing biliary cirrhosis nih.gov. Fibrosis around the bile ducts and proliferation of the bile duct epithelium, accompanied by inflammatory cell infiltration, are observed in cholestatic conditions mdpi.com.

Gastrointestinal Disorders

Inflammatory Bowel Disease (IBD): Molecular Contributions to Inflammation and Dysbiosis

Bile acids are increasingly recognized as signaling molecules that influence intestinal homeostasis and inflammation, playing pivotal roles in the pathogenesis of IBD mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov. Patients with IBD often exhibit gut dysbiosis, characterized by decreased microbial diversity and an altered composition of bacterial species mdpi.commdpi.com. This dysbiosis can significantly impact this compound metabolism, leading to changes in the this compound pool composition mdpi.commdpi.comnih.gov.

An altered this compound signaling, often resulting from dysbiosis, promotes intestinal inflammation mdpi.comresearchgate.net. Bile acids act on several immune cells by activating receptors such as TGR5, FXR, and retinoid-related orphan receptors (ROR)γt mdpi.comresearchgate.net. These receptors are expressed in various immune cells, including macrophages, dendritic cells (DCs), innate lymphoid 3 cells (ILC3s), and T helper 17 (Th17) lymphocytes, and are involved in regulating intestinal immunity mdpi.comresearchgate.net.

Changes in the intestinal microbiota in IBD can lead to a lower ability to metabolize primary bile acids into secondary bile acids and other derivatives mdpi.com. This can alter the balance of this compound species that activate specific receptors, thereby influencing immune responses mdpi.comresearchgate.net. For example, activation of TGR5 and FXR in macrophages can induce polarization towards an anti-inflammatory M2 phenotype, while certain oxo-bile acid derivatives can act as inverse agonists for RORγt, decreasing the production of pro-inflammatory cytokines like IL-17 researchgate.net.

Dysregulation of bile acids or their receptors cooperates with gut dysbiosis to cause intestinal inflammation mdpi.com. Diet can also rapidly and remarkably alter the human gut microbiome and this compound pool, potentially contributing to intestinal inflammation mdpi.com.

Colorectal Cancer: this compound-Mediated Mechanisms in Tumorigenesis (e.g., Cell Proliferation, Apoptosis, DNA Damage, PKC Pathways)

Evidence suggests that bile acids, particularly secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA), can act as tumor promoters in colorectal cancer (CRC) oup.comoncotarget.commdpi.comnih.gov. Elevated levels of bile acids in the colon, often linked to dietary factors, are associated with an increased risk of CRC oup.commdpi.com.

Bile acids contribute to CRC tumorigenesis through a variety of molecular mechanisms, including inducing DNA damage, promoting cell proliferation, inhibiting apoptosis, and activating specific signaling pathways oup.comoncotarget.commdpi.comnih.gov. Their detergent properties can cause damage to colonic epithelial cell membranes, stimulating repair mechanisms that involve inflammation and hyperproliferation of undifferentiated cells nih.gov. This can initiate a transition into a precancerous state nih.gov.

Bile acids, especially DCA, have been shown to induce DNA damage in colonic cells oup.comoncotarget.com. This damage can occur through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can disrupt DNA repair pathways oncotarget.commdpi.comnih.gov. Prolonged exposure to bile acids can also lead to chromosomal instability oncotarget.com.

Bile acids can influence cell proliferation and apoptosis by activating various signaling pathways oup.comoncotarget.commdpi.com. They have been shown to activate protein kinase C (PKC) signaling pathways, which are involved in regulating cell proliferation, apoptosis, and differentiation oup.comoncotarget.com. DCA, for instance, can activate EGFR, ERK, and PKC pathways, promoting epithelium hyper-proliferation oncotarget.com. While bile acids can induce apoptosis at high concentrations, chronic exposure to lower concentrations can lead to apoptosis resistance in colonic cells oncotarget.comnih.gov. This resistance may involve the degradation of tumor suppressor p53 and upregulation of anti-apoptotic proteins nih.gov.

Bile acids can also activate transcription factors like NF-κB and AP-1, which are involved in inflammation, cell survival, and proliferation oup.comoncotarget.com. Additionally, they can induce the expression of cyclooxygenase-2 (COX-2), leading to increased prostaglandin (B15479496) production, which is associated with inflammation and cell growth oup.comoncotarget.com.

The interaction between bile acids and the gut microbiota is also relevant in CRC. Altered microbiota composition due to high this compound concentrations can contribute to dysbiosis, further influencing tumorigenesis mdpi.com.

Gastric and Esophageal Pathologies: Molecular Involvement

This compound reflux from the duodenum into the stomach and esophagus is implicated in the pathogenesis of various gastric and esophageal pathologies, including gastritis, Barrett's esophagus, and esophageal adenocarcinoma (EAC) elsevier.esaacrjournals.orgnih.govnih.govuzh.ch. Bile acids, particularly unconjugated forms like DCA and chenodeoxycholic acid (CDCA), are considered harmful components of gastroesophageal refluxate elsevier.esaacrjournals.org.

Chronic exposure of the esophageal epithelium to bile acids, often in combination with gastric acid, can lead to inflammation and damage, contributing to the development of Barrett's esophagus, a precancerous condition aacrjournals.orgnih.govuzh.ch. Bile acids have been shown to induce inflammatory responses in the esophagus, with elevated levels of inflammatory cells and cytokines like IL-6 and TNF-α observed uzh.ch.

The molecular mechanisms by which bile acids contribute to esophageal pathologies involve inducing oxidative stress, DNA damage, and activating signaling pathways that promote cell proliferation and inhibit apoptosis elsevier.esaacrjournals.orgnih.gov. Bile salts can stimulate antiapoptotic pathways like c-myc and NF-κB, potentially leading to dysregulated proliferation and genomic instability aacrjournals.org.

Bile acids can also influence gene expression in esophageal cells. For example, bile salts have been found to increase the expression of CDX2, a transcription factor involved in intestinal differentiation, potentially contributing to the metaplastic transformation seen in Barrett's esophagus nih.gov. Studies have also shown that acidified bile acids can induce tumor progression and telomerase activity in gastric cancer cells through mechanisms involving increased c-Myc transcription and hTERT expression elsevier.es.

In EAC cells, this compound exposure can activate pathways like the IKKβ/TSC1/mTOR pathway, leading to enhanced cell proliferation aacrjournals.org. Specific bile acids, such as taurodeoxycholic acid (TDCA), have been shown to increase the expression of NADPH oxidase NOX5-S and ROS production, contributing to cell proliferation nih.gov. Activation of signaling cascades like the PI-PLCγ2 and ERK-2 MAP kinase pathways may be involved in this compound-induced cell proliferation in EAC nih.gov.

Systemic Metabolic Dysregulation

Bile acids play a significant role in modulating systemic metabolic processes through their interaction with specific nuclear and membrane-bound receptors, such as the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). researchgate.netnih.govscielo.br Alterations in the composition and concentration of the this compound pool can disrupt metabolic homeostasis, contributing to the development and progression of conditions like obesity, type 2 diabetes mellitus, and dyslipidemia. researchgate.netnih.govscielo.br

Obesity Pathogenesis: Mechanistic Contributions

Research indicates that bile acids influence energy expenditure and metabolic rate, processes directly relevant to obesity pathogenesis. Activation of TGR5, which is expressed in various tissues including brown adipose tissue and muscle, can increase energy expenditure and improve metabolic parameters. scielo.br Changes in the this compound profile, often associated with dietary factors and gut microbiota composition, can impact these pathways, potentially contributing to weight gain and the development of obesity.

Type 2 Diabetes Mellitus: Molecular Links to Insulin (B600854) Resistance and Glucose Intolerance

Bile acids are significant contributors to the management of type 2 diabetes mellitus (T2DM), a condition primarily driven by insulin resistance. researchgate.netscielo.br They influence glucose metabolism and enhance insulin sensitivity through multiple pathways, including those mediated by FXR and TGR5. researchgate.netnih.govscielo.br

Activation of FXR can regulate hepatic glucose metabolism, impacting processes like glycogen (B147801) synthesis and gluconeogenesis. researchgate.net TGR5 activation, particularly in intestinal L-cells, stimulates the secretion of glucagon-like peptide 1 (GLP-1), an incretin (B1656795) hormone that promotes glucose-dependent insulin secretion and inhibits glucagon (B607659) release, thereby favoring glucose homeostasis. nih.govscielo.br Studies in diabetic animal models and pilot studies in T2DM patients have shown that modulating the this compound pool, for instance, through intestinal sequestration, can improve insulin resistance and glucose tolerance, potentially mediated by increased GLP-1 secretion and enhanced whole-body insulin sensitivity. nih.gov

Accumulation of certain bile acids, particularly hydrophobic ones, has been linked to inflammatory damage to pancreatic β-cells, which can contribute to the onset of T2DM. researchgate.net Alterations in this compound signaling, often associated with gut dysbiosis, further contribute to the disruption of metabolic control in T2DM. scielo.br

Dyslipidemia: this compound Modulation of Lipid Profiles

Bile acids play a crucial role in regulating lipid metabolism. researchgate.netscielo.br FXR activation by bile acids in the liver and intestine regulates the expression of genes involved in this compound synthesis, transport, and enterohepatic circulation, which in turn influences cholesterol and triglyceride metabolism. scielo.brelsevier.es Dysregulation of these pathways can lead to altered lipid profiles, a hallmark of dyslipidemia. Specific bile acids and their interactions with receptors like FXR can impact lipoprotein metabolism and the synthesis of fatty acids.

Cancer Biology (Beyond GI Tract)

Emerging evidence indicates that bile acids are involved in the pathogenesis and progression of cancers beyond the gastrointestinal tract, including hepatocellular carcinoma (HCC), prostate cancer, and breast cancer. elsevier.esfrontiersin.orgnih.govelsevier.es Their influence extends to modulating cell proliferation, migration, apoptosis, and the tumor microenvironment. frontiersin.orgmdpi.comnih.gov

Hepatocellular Carcinoma (HCC) Progression: Molecular Signaling and Microenvironment Modulation

The interplay between bile acids and the gut microbiota is a critical factor in HCC development and progression. cancerbiomed.orgnih.gov Dysbiotic changes in the gut microbiota can disrupt this compound homeostasis, leading to liver inflammation and fibrosis, which ultimately contribute to HCC. cancerbiomed.org Accumulated bile acids can activate pro-inflammatory signaling pathways, inducing liver damage. cancerbiomed.org

Bile acids function as signaling mediators by stimulating nuclear receptors and influencing the tumor microenvironment (TME). cancerbiomed.org They can contribute to the establishment of an immunosuppressive TME by promoting the polarization of M2-like tumor-associated macrophages and diminishing the numbers of NKT cells. nih.govcancerbiomed.org This immunosuppressive environment favors the growth of tumor-initiating cells and facilitates immune escape. nih.govcancerbiomed.org

Specific bile acids have been implicated in HCC progression. Deoxycholic acid (DCA), a secondary this compound, can induce senescence-associated secretory phenotype (SASP) in hepatic stellate cells, increasing the secretion of cytokines like TGF-β, which promotes epithelial-mesenchymal transition (EMT) in cancer cells and enhances metastasis. cancerbiomed.org DCA has also been found to facilitate the proliferation of regulatory T cells, potentially compromising anti-tumor immunity. cancerbiomed.org Lithocholic acid (LCA) can contribute to HCC by disrupting lipid homeostasis and promoting cholestasis injury. cancerbiomed.org

Accumulated bile acids can activate NF-κB signaling, promoting HCC cell proliferation and migration and leading to increased expression of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.comnih.gov FXR acts as a negative regulator of hepatic inflammation, and there is a reciprocal suppression between FXR and NF-κB signaling, highlighting the connection between this compound receptors and inflammation in HCC. nih.gov

Mechanisms of this compound Action on Tumor Cell Proliferation, Migration, and Apoptosis

Bile acids exert pleiotropic effects on cellular physiology, modulating proliferative signaling pathways and affecting cell apoptosis. frontiersin.org Beyond their role in metabolic homeostasis, specific bile acids are implicated in promoting malignant cell proliferation, affecting cell apoptosis, and inducing immune evasion in HCC. frontiersin.org

Different this compound species can have distinct effects on tumor cells. For instance, some studies suggest that ursodeoxycholic acid (UDCA) may have anti-tumor potential by inducing apoptosis and inhibiting cell proliferation and migration in various cancer cell lines, including those from pancreatic cancer and cholangiocarcinoma. UDCA has been shown to trigger apoptosis, activate p53, and block DCA-induced activated EGFR-ERK and PI3K-AKT signaling.

Conversely, other bile acids, particularly secondary bile acids like DCA and chenodeoxycholic acid (CDCA), have been linked to tumor-promoting activities. These can include inducing oxidative stress and DNA damage, promoting apoptosis resistance, and enhancing cell proliferation and invasion. nih.govelsevier.eswjgnet.com DCA and CDCA have been shown to suppress apoptosis in pre-malignant colonic epithelium. lipidmaps.org DCA can inhibit proliferation by inducing apoptosis through AP-1 and C/EBP-mediated GADD153 expression. Both DCA and CDCA have been reported to suppress cell proliferation by inducing apoptosis in some contexts.

Bile acids can regulate gene expression towards tumor development. wjgnet.com They can decrease the expression of human leukocyte antigen class I antigens on cancer cells, aiding immune escape. wjgnet.com They can enhance apoptosis resistance by up-regulating XIAP expression and degrading p53 protein. wjgnet.com Bile acids can also stimulate cancer proliferation and invasion by affecting oncogenes and signaling pathways like EGFR, MAPK, PI3K/Akt, and NF-κB. wjgnet.com Cox-2/PGE2 signaling is another pathway influenced by bile acids, which can promote tumor growth by suppressing apoptosis. wjgnet.com

The effects of bile acids on tumor cells can be complex and context-dependent, influenced by factors such as this compound concentration, specific this compound species, and the cellular environment.

Here is a conceptual representation of a data table summarizing some research findings on specific bile acids and their reported effects on tumor cells:

This compound CompoundCancer Type (Beyond GI)Reported Effect on Tumor CellsKey Mechanism/Pathway InvolvedSource(s)
Deoxycholic acid (DCA)HCCPromotes EMT, enhances metastasis, facilitates regulatory T cell proliferationInduces SASP in HSCs (TGF-β), influences immune microenvironment cancerbiomed.org
Lithocholic acid (LCA)HCCContributes to HCCDisrupts lipid homeostasis, promotes cholestasis injury cancerbiomed.org
Accumulated Bile AcidsHCCPromote proliferation and migrationActivates NF-κB signaling, increases pro-inflammatory cytokines mdpi.comnih.gov
Ursodeoxycholic acid (UDCA)Pancreatic, Cholangio-Inhibits proliferation, induces apoptosisActivates p53, blocks EGFR-ERK and PI3K-AKT signaling
DCA & CDCAProstateSuppress clonogenic growth, invasion, and migrationDestabilize HIF-1α
DCA & CDCAColon (pre-malignant)Suppress apoptosis lipidmaps.org
Bile Acids (General)VariousIncrease proliferation and invasion, enhance apoptosis resistanceActivate EGFR, MAPK, PI3K/Akt, NF-κB, Cox-2/PGE2 signaling wjgnet.com

Interaction with Tumor Immunity and Inflammation in Cancer Progression

Bile acids, particularly secondary bile acids produced by gut bacteria, can influence tumor progression by reshaping the tumor microenvironment (TME) spandidos-publications.com. This influence involves complex mechanisms, including modulating the activity of immune cells and regulating the release of cytokines spandidos-publications.comnih.gov. Hydrophobic bile acids have been linked to cancer in various digestive and extra-digestive organs through mechanisms such as inducing oxidative stress, DNA damage, and influencing epigenetic factors elsevier.es. They can also alter the composition of the gut microbiota, which acts as an interface between environmental factors and molecular events in carcinogenesis elsevier.es.

Secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) are produced from primary bile acids by gut bacteria and can contribute to tumor progression spandidos-publications.com. Unconjugated DCA and LCA can stimulate G protein-coupled receptors (GPRs), leading to increased production of CCL28 in tumors spandidos-publications.com. LCA has been shown to activate Erk1/2 MAPK and inhibit STAT3 phosphorylation, promoting IL-8 expression in colorectal cancer cells, thereby inducing progression and metastasis spandidos-publications.com. DCA can activate CD4+ T cells and induce IL-10 secretion, promoting the differentiation of regulatory T cells (Tregs) and creating an immunosuppressive TME spandidos-publications.com.

Bile acids can either stimulate or decrease the secretion of inflammatory factors like IL-6 and TNF-α, thereby activating or inactivating signaling pathways related to cancer promotion nih.gov. They can also influence the recruitment of immune cells such as natural killer T (NKT) cells and tumor-infiltrating lymphocytes (TILs), as well as the polarization state of macrophages, to control cancer cell proliferation and invasion nih.gov. For instance, primary bile acids, as opposed to secondary ones, can control the recruitment of NKT cells in the liver by promoting CXCL16 expression, thus exerting anti-tumor immune functions in liver cancer nih.gov. Conversely, exposure to DCA and chenodeoxycholic acid (CDCA) can up-regulate pro-inflammatory genes like COX2, linked to tumorigenesis nih.gov.

The role of bile acids in cancer-related inflammation involves bridging factors such as NFκB, COX-2, and STAT3 signaling pathways nih.gov. Alterations in this compound metabolism and signaling are increasingly recognized in hepatocellular carcinoma (HCC) progression, influencing cell proliferation, apoptosis, and immune responses .

Neurodegenerative Disorders

Bile acids have garnered significant attention for their potential neuroprotective roles in various neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) unicamp.brrespubjournals.com. Their ability to cross the blood-brain barrier allows them to exert effects directly within the central nervous system (CNS) mdpi.com. Research highlights their involvement in modulating key pathological processes such as apoptosis, oxidative stress, endoplasmic reticulum (ER) stress, protein misfolding, and neuroinflammation unicamp.brrespubjournals.com.

Molecular Pathways in Alzheimer's Disease Pathogenesis

Emerging evidence suggests a link between this compound metabolism and the pathogenesis of Alzheimer's disease researchgate.net. Alterations in this compound profiles have been observed in AD patients, including changes in the ratio of primary to secondary bile acids and altered concentrations in serum and brain samples iospress.nl. The brain has the capacity for local this compound synthesis through the alternative pathway, involving enzymes like CYP46A1 and CYP39A1 biorxiv.org.

Studies indicate that bile acids, particularly tauroursodeoxycholic acid (TUDCA), may exert neuroprotective effects in AD models by targeting several molecular pathways. TUDCA has been shown to reduce amyloid-β deposition and decrease amyloid-β 1–40 and 1–42 levels in transgenic AD mice, suggesting a reduction in amyloidogenic production . It can also modulate amyloid-β-induced apoptosis by interfering with upstream targets of the mitochondrial apoptotic pathway, including the E2F-1/p53/Bax pathway . In cortical neurons, TUDCA's anti-apoptotic effects against amyloid-β are mediated through the Bax mitochondrial pathway and involve the PI3K signaling cascade . TUDCA treatment in primary cortical neuron cultures exposed to amyloid-β significantly decreased nuclear fragmentation and cytochrome c release, dependent on PI3K pathway activation frontiersin.orgnih.gov. Ursodeoxycholic acid (UDCA) has also been found to regulate IκBα and NF-κB regulated genes in protecting against amyloid-β toxicity in microglial cell lines frontiersin.orgnih.gov.

The brain-gut-microbiota axis is increasingly recognized in AD pathogenesis, with bile acids acting as key modulators iospress.nl. Disturbances in this axis, including age-related shifts in gut microbiota composition, can significantly affect this compound metabolism and signaling, potentially contributing to AD progression iospress.nl.

Role in Parkinson's and Huntington's Disease Models: Apoptotic and Mitochondrial Mechanisms

Bile acids, particularly TUDCA and UDCA, have demonstrated neuroprotective effects in experimental models of Parkinson's disease and Huntington's disease, often involving the modulation of apoptotic and mitochondrial mechanisms unicamp.brmdpi.com.

In Parkinson's disease models, such as those induced by MPTP or rotenone (B1679576), TUDCA and UDCA have shown the ability to protect neurons from oxidative stress and neurotoxicity nih.gov. TUDCA can induce nuclear factor erythroid 2-related factor 2 (Nrf2) expression and reduce reactive oxygen species (ROS) generation, suggesting an Nrf2-dependent antioxidant effect nih.gov. It also attenuates clinical signs in MPTP models, inhibits the loss of dopaminergic neurons, and reduces the loss of mitochondrial membrane potential and mitochondrial mass nih.gov. TUDCA may also induce mitophagy by increasing the expression of PINK1 and parkin nih.gov. UDCA has been shown to ameliorate abnormalities in the mitochondria of striatal neurons in the rotenone model nih.gov. Studies using the sodium nitroprusside (SNP) model of PD have shown that UDCA can dose-dependently decrease SNP-related cell death, reduce ROS and reactive nitrogen species, and help maintain intracellular glutathione (B108866) levels frontiersin.orgnih.gov. CDCA can bind to TGR5, a receptor that alleviates neuroinflammation and inhibits cell apoptosis . UDCA can also exert anti-apoptotic effects by reducing levels of NF-κB, Bax, and caspase-9 mRNA .

In Huntington's disease models, including the 3-nitropropionic acid (3-NP) model and transgenic R6/2 mice, TUDCA has shown significant neuroprotective effects unicamp.brmdpi.comnih.govpnas.org. HD is characterized by mitochondrial dysfunction and apoptosis nih.govpnas.org. TUDCA treatment in the 3-NP rat model significantly reduced apoptosis, preserved striatal mitochondria morphology, and reduced striatal lesion volumes unicamp.brnih.gov. It also prevented 3-NP-mediated neuronal death in cultured striatal cells unicamp.brnih.gov. In the R6/2 transgenic mouse model, systemically administered TUDCA led to a significant reduction in striatal neuropathology, decreased striatal apoptosis, and fewer and smaller ubiquitinated huntingtin inclusions mdpi.compnas.org. TUDCA's anti-apoptotic properties are thought to involve the inhibition of mitochondrial processes such as mitochondrial permeability transition, cytochrome c release, Bax translocation,および caspase activation pnas.org. TUDCA also prevents mitochondrial damage induced by 3-NP mdpi.com.

This compound-Mediated Neuroprotection and Neuroinflammation

Bile acids are increasingly recognized for their neuroprotective and anti-inflammatory properties in the CNS respubjournals.commdpi.comresearchgate.net. Hydrophilic bile acids like UDCA and TUDCA are particularly noted for their ability to hamper neuroinflammatory reactions, attenuate oxidative stress, protect mitochondria, and act as chaperones for protein folding unicamp.brrespubjournals.com.

TUDCA has demonstrated anti-inflammatory properties in models of acute neuroinflammation, reducing hippocampal microglial activation and VCAM-1 production in mice, and inhibiting iNOS and nitrite (B80452) production in cultured glial cells unicamp.br. In a mouse model of PD, TUDCA reduced pro-inflammatory cytokine interleukin 1 beta and markers of astro- and microgliosis, while increasing the anti-inflammatory protein Annexin-A1 . These findings suggest a link between the suppression of neuroinflammation by TUDCA and its neuroprotective effects .

Bile acids can interact with specific intracellular and membrane receptors, such as FXR and TGR5, to modulate important signaling pathways like JNK1/2, ERK1/2, and AKT, which in turn can influence neuroinflammation and cell survival unicamp.brmdpi.commdpi.com. TGR5, a membrane receptor expressed in the brain, is involved in alleviating neuroinflammation mdpi.commdpi.com. The binding of taurochenodeoxycholic acid (TCDCA) to TGR5 has been suggested to help alleviate depression by reducing neuroinflammation and oxidonitrosative stress researchgate.net.

The neuroprotective effects of bile acids are associated with the inhibition of amyloid-β accumulation, mitochondrial damage, and apoptosis mdpi.comnih.gov. While the precise mechanisms are still being elucidated, their influence on multiple pathways involved in neuronal survival and inflammatory responses underscores their potential therapeutic relevance in neurodegenerative diseases unicamp.brmdpi.comnih.gov.

Table 1: Bile Acids and Associated Mechanisms in Disease Pathogenesis

This compound NameAssociated Disease/ConditionKey Mechanisms Involved
Deoxycholic acid (DCA)Cancer Progression (Colorectal, Gastric, HCC)Promotes IL-8 expression, induces Treg differentiation, up-regulates COX2, oxidative stress, DNA damage, epigenetic factors, gut microbiota alteration
Lithocholic acid (LCA)Cancer Progression (Colorectal)Activates Erk1/2 MAPK, inhibits STAT3, promotes IL-8 expression, up-regulates COX2, oxidative stress, DNA damage, epigenetic factors, gut microbiota alteration
Chenodeoxycholic acid (CDCA)Cancer Progression (Gastric, Cholangiocarcinoma, HCC), Depression, Parkinson's DiseaseUp-regulates COX2, mediates inflammasome activation, binds TGR5 (anti-inflammatory, anti-apoptotic)
Cholic acid (CA)Cancer Progression (Colorectal)Promotes IL-6, IL-1β, TNF-α, and STAT3 signaling
Glycodeoxycholic acid (GDCA)CholangiocarcinomaPromotes IL-6 and COX2
Tauroursodeoxycholic acid (TUDCA)Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, Acute NeuroinflammationInhibits apoptosis (Bax, caspases), attenuates oxidative stress (Nrf2), reduces ER stress, protects mitochondria, reduces amyloid-β deposition, modulates PI3K, anti-inflammatory (reduces IL-1β, modulates glial activation), protein chaperone, induces mitophagy (PINK1, parkin)
Ursodeoxycholic acid (UDCA)Parkinson's Disease, Alzheimer's Disease, DepressionInhibits apoptosis (Bax, caspase-9), attenuates oxidative stress (ROS, RNS, GSH), protects mitochondria, regulates NF-κB, anti-inflammatory, neurogenesis-promoting
Taurochenodeoxycholic acid (TCDCA)DepressionBinds TGR5 (reduces neuroinflammation, oxidonitrosative stress)

Advanced Research Methodologies in Bile Acid Studies

Quantitative Bile Acid Profiling and Metabolomics

The accurate measurement of the diverse range of this compound species in biological samples is fundamental to understanding their physiological and pathological roles. Metabolomic approaches, focusing on the comprehensive analysis of these small molecules, have become indispensable.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred and gold standard technique for the quantitative analysis of bile acids in various biological matrices, including plasma, serum, urine, and tissue homogenates. springernature.comnih.govnih.gov This powerful method offers high sensitivity, specificity, and the capacity to simultaneously measure a large number of this compound species, including free, glycine- and taurine-conjugated, and sulfated forms. sciex.comlabcorp.comshimadzu.com

Method development in LC-MS/MS for this compound analysis often involves ultra-performance liquid chromatography (UPLC) systems, which provide enhanced speed, resolution, and sensitivity. acs.orgcreative-proteomics.comlcms.cz Chromatographic separation is a critical step due to the existence of numerous structurally similar and isobaric this compound species. sciex.comlcms.cz Researchers have developed methods that achieve baseline separation of these complex mixtures in relatively short run times. acs.orgthermofisher.com The use of specific columns, such as the Agilent Poroshell 120 EC C18, and optimized mobile phases are crucial for this separation. magtech.com.cn

For quantification, a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed. sciex.commagtech.com.cn This approach provides sensitive and accurate quantification. sciex.com The ionization of bile acids is typically achieved using electrospray ionization (ESI) in negative ion mode. thermofisher.commagtech.com.cn To ensure accuracy and correct for variability during sample preparation and analysis, isotopically labeled bile acids are frequently used as internal standards. sciex.com Method validation is a critical aspect, with studies demonstrating good linearity, precision, and accuracy for the quantification of numerous bile acids. acs.orgmagtech.com.cn For instance, one UPLC-MS/MS method was validated for the targeted analysis of 145 this compound species, achieving a lower limit of quantification (LLOQ) in the range of 0.25–10 nM. acs.org

Table 1: Performance Characteristics of a UPLC-MS/MS Method for this compound Analysis acs.org

Parameter Result
Linearity (LLOQ) 0.25–10 nM
Linearity (ULOQ) 2.5–5 μM
Precision (Inter- and Intraday) ~6.5%
Accuracy (Inter- and Intraday) 81.2–118.9%
Recovery (Serum/Plasma) 88%

Gas chromatography-mass spectrometry (GC-MS) is another established and robust technique for the quantitative analysis of bile acids. shimadzu.comrestek.com It is particularly valuable when high-resolution separation of structurally similar bile acids is required. shimadzu.com A significant drawback of GC-MS for this compound analysis is that these compounds are not volatile. shimadzu.comrestek.com Therefore, a derivatization step is necessary to convert the polar carboxyl and hydroxyl groups into more volatile forms, typically through silylation or a combination of methylation and silylation. shimadzu.comrestek.comjscimedcentral.com

The derivatization process is a critical part of the method. For example, a common approach involves methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com The choice of derivatization reagents, such as N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), can significantly impact the efficiency of the reaction. restek.comjscimedcentral.com

Once derivatized, the bile acids can be separated on a GC column and detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for quantitative analysis. jscimedcentral.comjscimedcentral.com This approach allows for the development of methods with good linearity and precision. For instance, a GC-MS method for selected bile acids in human stool demonstrated a linear dynamic range of 0.25 to 5.00 µmol/g with coefficients of variation for precision being less than 5%. jscimedcentral.comjscimedcentral.com

Table 2: Validation Parameters of a GC-MS Method for Selected Bile Acids jscimedcentral.comjscimedcentral.com

Parameter Value
Linear Dynamic Range 0.25 to 5.00 µmol/g
Lower Limit of Quantitation (LOQ) 0.25 µmol/g
Interday and Intraday Precision (CVs) < 5%

GC-MS has been successfully applied to quantify bile acids in various sample types, including stool and serum, to investigate their role in different physiological and pathological conditions. jscimedcentral.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information on the molecular structure and quantitative concentrations of bile acids in biological samples. creative-proteomics.comnih.gov Unlike mass spectrometry-based methods, NMR can provide this information without the need for extensive sample preparation like extraction and derivatization. drajaysharma.co.inismrm.org

High-field NMR, such as at 800 MHz, has been used to identify a wide range of metabolites in human bile, including the major bile acids like cholic acid, deoxycholic acid, and chenodeoxycholic acid. nih.govrsc.org One of the key advantages of NMR is its ability to distinguish between different conjugated forms of bile acids. For example, specific proton (¹H) NMR signals from the amide groups of glycine- and taurine-conjugated bile acids can be used for their simultaneous identification and quantification. nih.govismrm.org The chemical shifts of these amide protons often appear in a region of the spectrum with minimal overlap from other signals. drajaysharma.co.inismrm.org

Quantification using NMR is based on the integration of peak areas relative to a known concentration of an internal standard, such as trimethylsilyl (B98337) propionate (B1217596) (TSP). nih.gov A challenge in NMR analysis of bile acids is the significant overlap of signals from different this compound species and other biliary components. drajaysharma.co.in This can be overcome by using two-dimensional (2D) NMR techniques, such as ¹H-¹H Total Correlation Spectroscopy (TOCSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), which help to resolve these overlapping resonances. rsc.org Furthermore, adjusting the pH of the sample can be used to suppress the chemical exchange of amide protons, allowing for more accurate quantification of conjugated bile acids. drajaysharma.co.inismrm.org

Table 3: Representative ¹H NMR Chemical Shifts for Quantification of Biliary Lipids canada.ca

Metabolite Characteristic Signal Chemical Shift (ppm)
Glycine-Conjugated Bile Acids (GCBAs) Methylene (CH₂) 3.73
Taurine-Conjugated Bile Acids (TCBAs) Methylene (CH₂) 3.07
Total Bile Acids (TBAs) Methyl (CH₃) 0.65

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Functional Genomics and Proteomics in this compound Research

Understanding the function of genes and proteins involved in this compound metabolism and signaling is crucial. Functional genomics and proteomics provide the tools to investigate these aspects at a molecular level.

The advent of gene-editing technologies, particularly CRISPR/Cas9, has revolutionized the study of this compound pathways. ahajournals.org This powerful tool allows for the precise disruption of specific genes encoding enzymes involved in this compound synthesis and regulation. ahajournals.orgresearchgate.net By creating targeted knockouts of these genes in cellular or animal models, researchers can directly investigate the functional consequences on the this compound pool composition and downstream physiological effects. ahajournals.orgnih.gov

For example, liver-directed AAV-CRISPR has been used to disrupt key enzymes in the this compound synthesis pathway in mice, such as Cyp7a1, the rate-limiting enzyme, and Cyp8b1 and Cyp2c70, which are involved in producing specific bile acids like cholic acid and muricholic acid, respectively. ahajournals.orgresearchgate.net Subsequent analysis of the this compound pool using techniques like UPLC-MS/MS reveals how the loss of these enzymes alters the size and composition of the this compound pool. ahajournals.orgresearchgate.net These studies have provided valuable insights into how specific changes in this compound profiles can impact cholesterol metabolism and the development of metabolic diseases. ahajournals.org The CRISPR/Cas9 system has also been employed to study the role of bile salt hydrolase (BSH) genes in bacteria, which are important for this compound transformations in the gut. mdpi.com

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, are essential for elucidating the complex regulatory networks governed by bile acids. researchgate.netmdpi.com These approaches can identify genes and proteins whose expression levels are altered in response to changes in this compound concentrations or composition. frontiersin.orgbiomolther.org

Transcriptomic analysis, often performed using RNA sequencing (RNA-seq), can reveal differentially expressed genes in tissues like the liver and small intestine under different conditions related to this compound metabolism. researchgate.netmdpi.comfrontiersin.org For instance, integrated transcriptome and metabolome analyses have been used to identify pathways, such as primary this compound biosynthesis, that are significantly affected by factors that influence lipid metabolism. frontiersin.org Such studies can pinpoint specific genes, like Cyp7a1, Cyp8b1, and Cyp27a1, and correlate their expression with changes in this compound profiles. biomolther.orgnih.gov

Proteomic analysis of bile itself, although challenging due to the high concentration of interfering substances, holds promise for the discovery of disease biomarkers. nih.govacs.org Chemical proteomics, using photoreactive this compound-based probes, has been employed to identify novel this compound-interacting proteins. acs.orgrsc.orgnih.gov This approach has successfully identified hundreds of proteins involved in various cellular processes, including metabolic enzymes and chaperone proteins, thereby expanding our understanding of this compound signaling pathways. acs.org

Gene Editing Techniques (e.g., CRISPR/Cas9) for this compound Pathway Manipulation

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

Advanced in vitro and ex vivo models are indispensable for dissecting the molecular mechanisms underlying this compound physiology and pathophysiology. These systems offer controlled environments to study specific cellular and tissue-level responses to bile acids, bridging the gap between molecular biology and whole-organism studies.

Primary Cell Culture and Cell Line Models for Receptor Activation Studies

Primary cell cultures and immortalized cell lines are fundamental tools for investigating the activation of this compound-responsive receptors like the Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). Primary human hepatocytes are considered a robust model for studying the regulation of genes involved in this compound homeostasis. oup.com Studies using these cells have demonstrated that different bile acids possess varying potencies in activating signaling pathways. For instance, chenodeoxycholic acid (CDCA) is a potent activator of FXR, leading to the regulation of genes involved in this compound synthesis and transport, such as CYP7A1 and the Bile Salt Export Pump (BSEP). oup.com

Various cancer cell lines are also employed to study this compound signaling. Gastric cancer cell lines, including AGS, MKN45, and MKN74, have been used to demonstrate the expression of TGR5, but not FXR, and to investigate how TGR5 activation by bile acids can promote migratory phenotypes. oncotarget.com In cholangiocarcinoma (CCA) cell lines like RMCCA-1 and HuCCA-1, researchers have screened multiple bile acids to identify their effects on cell growth, finding that taurolithocholic acid (TLCA) specifically promoted cell viability in RMCCA-1 cells through pathways involving the Epidermal Growth Factor Receptor (EGFR). spandidos-publications.com Furthermore, canine macrophage cell lines and primary monocyte-derived macrophages have been utilized to explore the immunomodulatory properties of primary versus secondary bile acids and their interaction with TGR5. mdpi.com

Table 1: Examples of Cell Models in this compound Research

Cell Model Origin Key Application in this compound Research Relevant Receptors Findings Citation(s)
Primary Human Hepatocytes Human Liver Studying regulation of this compound synthesis and transport genes. FXR, TGR5 CDCA effectively reduces CYP7A1 and induces BSEP expression. oup.com
HepG2 Human Hepatocellular Carcinoma Investigating this compound transporter regulation. FXR CDCA up-regulates BSEP mRNA. oup.com
MKN45, MKN74 Human Gastric Cancer Examining the role of this compound receptors in cancer cell migration. TGR5 TGR5 activation by bile acids increases cell migration. oncotarget.com
RMCCA-1 Human Intrahepatic Cholangiocarcinoma Assessing the effect of bile acids on cancer cell growth. TGR5, EGFR TLCA promotes cell growth via EGFR/ERK1/2 signaling. spandidos-publications.com

Organoid and Co-culture Systems for Complex Interactions

To better recapitulate the complexity of in vivo tissues, researchers have turned to organoid and co-culture systems. Organoids are three-dimensional structures derived from stem cells that self-organize to mimic the architecture and function of an organ. nih.gov Biliary organoids, for example, can be generated from human liver tissue and manipulated to study bile transport and interactions with pathogens. nih.gov By removing the extracellular matrix, these organoids can be prompted to invert their polarity, creating an "apical-out" configuration that allows direct access to the apical membrane for studying transport and signaling events. nih.gov

Co-culture systems take this complexity a step further by combining different cell types. stemcell.com For instance, macrophage-augmented organoids (MaugOs) have been developed by integrating macrophages into liver organoids to model the interplay between epithelial cells and immune cells during viral infections and inflammation. medrxiv.org A landmark achievement in this area is the coupling of human intestinal and liver organoids in a Transwell system. physiology.org This model successfully recapitulated the enterohepatic circulation of bile acids, demonstrating that apical exposure of the intestinal organoid to bile acids led to the secretion of Fibroblast Growth Factor 19 (FGF19), which in turn acted on the liver organoid to downregulate the this compound synthesis enzyme CYP7A1. physiology.org Such systems are invaluable for studying inter-organ communication that is central to this compound homeostasis. physiology.org

Precision Cut Liver Slices and Intestinal Explants

Precision-cut tissue slices (PCTS) are ex vivo models that preserve the native tissue architecture, including all cell types and the extracellular matrix. springernature.comorganslices.com This makes them highly suitable for studying complex, multicellular processes involved in metabolism and toxicity. springernature.com Precision-cut liver slices (PCLS) and precision-cut intestinal slices (PCIS) from both human and animal sources are used extensively. springernature.comorganslices.com

PCLS can remain viable in culture for up to 96 hours, while PCIS viability is maintained for about 24 hours. springernature.com These models have been instrumental in studying drug-induced cholestasis. researchgate.net For example, mouse PCLS incubated with cholestatic drugs like chlorpromazine (B137089) showed increased intracellular concentrations of deoxycholic acid and altered expression of bile transporter genes, mimicking key aspects of the human disease. researchgate.net Human PCLS are also being used as a platform to study alcohol-related liver disease, as they can replicate key pathological events like hepatocyte death, inflammation, and fibrogenesis upon exposure to ethanol (B145695) and other insults. nih.gov Furthermore, PCLS can be used to study the progression of liver fibrosis and to test the efficacy of anti-fibrotic drugs. rsc.org

Advanced In Vivo Models

While in vitro and ex vivo systems provide mechanistic detail, in vivo models are essential for understanding the systemic effects of this compound signaling in the context of a whole organism.

Genetically Modified Animal Models (e.g., FXR-KO, TGR5-KO)

Genetically modified animal models, particularly knockout (KO) mice lacking specific this compound receptors, have been crucial in elucidating the physiological roles of these receptors. Mice with a targeted disruption of the FXR gene (FXR-KO) exhibit impaired this compound and lipid homeostasis. ahajournals.org These models have shown that FXR is critical for regulating this compound synthesis and that its absence can lead to insulin (B600854) resistance and altered glucose metabolism. oatext.com Studies in FXR-KO mice have also revealed reduced muscle mass and strength, highlighting a role for this compound signaling in skeletal muscle homeostasis. frontiersin.org

Similarly, TGR5-KO mice have been developed to study the functions of this G protein-coupled receptor. nih.gov Research using these and dual-agonist drugs has shown that TGR5 activation is involved in regulating energy metabolism in brown adipose tissue and stimulating the secretion of glucagon-like peptide-1 (GLP-1). nih.gov

Interestingly, studies on atherosclerosis using low-density lipoprotein receptor (LDLR) KO mice have produced complex results. While activating either FXR or TGR5 alone can reduce atherosclerosis, the single deficiency of either receptor was not sufficient to worsen the condition. nih.gov However, mice with a simultaneous knockout of both FXR and TGR5 (on an LDLR-KO background) showed a dramatic increase in atherosclerotic lesions and aortic inflammation, demonstrating a synergistic and essential role for both receptors in protecting against atherosclerosis. nih.gov

Table 2: Key Findings from Genetically Modified Animal Models in this compound Research

Model Genetic Modification Key Research Area Major Findings Citation(s)
FXR-KO Farnesoid X Receptor Knockout This compound Homeostasis, Metabolism Impaired lipid/bile acid homeostasis; insulin resistance; reduced muscle mass. ahajournals.orgoatext.comfrontiersin.org
TGR5-KO TGR5 Knockout Energy Metabolism, Atherosclerosis Used to delineate specific TGR5 signaling pathways; single KO did not worsen atherosclerosis. nih.govnih.gov
FXR/TGR5 Double KO (on LDLR-KO background) FXR and TGR5 Double Knockout Atherosclerosis, Inflammation Drastically aggravated atherosclerotic lesions and aortic inflammation. nih.gov

Gnotobiotic and Germ-Free Animal Models for Microbiota Studies

The gut microbiota plays a pivotal role in this compound metabolism, primarily by converting primary bile acids synthesized in the liver into secondary bile acids. To study this intricate relationship, researchers use germ-free (GF) and gnotobiotic (GB) animal models. frontiersin.orgaimspress.com GF animals are raised in a completely sterile environment, devoid of any microorganisms, while GB animals are colonized with a known and defined set of microbes. frontiersin.org

These models allow investigators to directly assess the causal role of the microbiota in host physiology. aimspress.com For example, studies have shown that sex differences observed in the composition of the this compound pool are lost in GF mice, indicating that these differences are driven by the microbiota. biorxiv.org Research using GF mice has also demonstrated the importance of diet-microbiota interactions in intestinal health. In one study, feeding the primary this compound cholic acid to GF mice induced a high number of lesions in the upper small intestine, an effect that was mitigated by colonization with microbes. oaepublish.com Gnotobiotic models, where GF mice are inoculated with specific bacteria or complex fecal communities, have been used to identify which bacterial groups are responsible for specific this compound transformations, such as deconjugation by Bacteroides and 7α-dehydroxylation by Clostridium species. jst.go.jp These models are invaluable for untangling the complex interplay between diet, microbiota, and this compound signaling in health and disease. oaepublish.comjst.go.jp

Bioinformatic and Computational Approaches

The complexity of this compound physiology, which encompasses a large number of interacting chemical species and processes, has necessitated the development of sophisticated research methodologies. Bioinformatic and computational approaches are increasingly vital for integrating diverse datasets and extracting meaningful biological insights. These methods allow for the simulation of complex biological networks and the identification of subtle patterns in large-scale data, driving new discoveries in this compound research.

Systems Biology Modeling of this compound Networks

Systems biology utilizes computational modeling to understand the complex interactions within biological systems. In the context of bile acids, mathematical models have been developed to simulate their metabolism, distribution, and circulation, providing quantitative insights into the factors that govern their homeostasis. omicstutorials.com These models are powerful tools for analyzing heterogeneous physiological and biological information from diverse experimental conditions.

Physiologically based pharmacokinetic (PBPK) models are a cornerstone of this approach. biorxiv.orgnih.gov These models mathematically represent the body as a series of interconnected physiological compartments (e.g., liver, gallbladder, intestine, plasma) and describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids within this system. nih.govacs.org They integrate species-specific physiological data (like organ volumes and blood flow rates) with compound-specific physicochemical properties. biorxiv.orgnih.gov

A key focus of these models is the enterohepatic circulation (EHC), the process where bile acids are synthesized in the liver, secreted into the intestine, reabsorbed, and returned to the liver. biorxiv.orgfrontiersin.org Models describe this cycle using a series of compartments representing different sections of the gastrointestinal tract, such as the duodenum, jejunum, ileum, and colon. frontiersin.org They incorporate key transport proteins responsible for moving bile acids, including the Bile Salt Export Pump (BSEP), Apical Sodium-dependent this compound Transporter (ASBT), and Na+-taurocholate cotransporting polypeptide (NTCP). researchgate.net

Research using these models has yielded significant findings. For instance, in silico analysis has identified that intestinal transit speed is a critical determinant of systemic this compound levels and their dynamic response after a meal. omicstutorials.comfrontiersin.org Computational models have also been used to simulate pathological conditions. By altering parameters to represent genetic defects or drug-induced inhibition of transporters, researchers can predict the resulting changes in this compound accumulation in various tissues, offering insights into diseases like cholestasis. biorxiv.org Furthermore, models have successfully described differences in this compound metabolism between sexes, which were explained by adjusting the expression of hepatic enzymes and transporters in the model. biorxiv.org

Table 1: Key Components of a Physiologically Based this compound (PBBA) Model

Machine Learning for this compound Biomarker Discovery

Machine learning (ML), a subset of artificial intelligence, excels at identifying complex patterns in high-dimensional datasets, making it a powerful tool for biomarker discovery in metabolomics. omicstutorials.comijcrt.orgui.ac.id By applying ML algorithms to metabolomic profiles, researchers can uncover subtle but significant changes in this compound concentrations that are associated with specific diseases. omicstutorials.com

The process often begins with an untargeted analysis of metabolites, followed by the use of ML algorithms to classify samples (e.g., disease vs. healthy) and identify the most influential molecular features. ui.ac.id A variety of ML models are employed, including Support Vector Machines (SVM), Random Forest (RF), and neural networks. ijcrt.orgmdpi.com Unsupervised methods like Principal Component Analysis (PCA) are often used for initial data exploration to visualize the relationships and clustering of samples based on their metabolic profiles. nih.govmetabolon.com

This approach has successfully identified potential this compound biomarkers for several conditions. In one study, ML was used to analyze bile from patients with benign and malignant biliary stenoses, such as cholangiocarcinoma (CCA) and pancreatic ductal adenocarcinoma (PDAC). biobanking.comresearchgate.net The analysis revealed that total bile acids were significantly reduced in cancer patients, particularly glycine-conjugated bile acids. biobanking.com A machine learning model, supplemented with synthetically generated data to increase the dataset size, was able to accurately classify cancer and non-cancer patients based on their bile lipid profiles. biobanking.comresearchgate.net

Another study combined metabolomics with ML to differentiate the bile of various animals. embopress.org Using a method called Neighborhood Component Analysis (NCA) for feature selection, researchers identified four key bile acids—Taurodeoxycholic acid (TDCA), Glycocholic acid (GCA), Cholic acid (CA), and Glycochenodeoxycholic acid (GCDCA)—that could effectively distinguish between the samples. embopress.org

In the context of neonatal jaundice, ML methods like the Lasso algorithm have been used to analyze the gut microbiome and metabolome. nih.govresearchgate.net This research revealed that abnormal this compound metabolism was closely associated with the condition and that gut bacteria could influence jaundice by affecting this compound metabolism. nih.gov Intestinal this compound metabolites were identified as potential biomarkers for predicting the risk of neonatal jaundice. nih.govresearchgate.net

Table 2: Examples of this compound Biomarkers Identified Using Machine Learning

Future Directions and Emerging Concepts in Bile Acid Research

Unraveling Novel Bile Acid Receptors and Signaling Modalities

While the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) are well-established this compound receptors, recent research has identified several new players, expanding the known signaling network of these molecules. nih.govencyclopedia.pub These discoveries are opening new avenues for understanding the diverse physiological effects of bile acids.

Seminal studies have led to the discovery of several additional this compound-activated receptors, including the vitamin D receptor (VDR), the pregnane (B1235032) X receptor (PXR), and the constitutive androstane (B1237026) receptor (CAR). oatext.comnih.gov Furthermore, membrane-bound receptors such as the sphingosine-1-phosphate receptor 2 (S1PR2) and α5β1 integrin have also been shown to be activated by bile acids. nih.govencyclopedia.pubnih.gov

The identification of these novel receptors suggests that bile acids can trigger a wider range of cellular responses than previously understood. For instance, the activation of S1PR2 in hepatocytes by conjugated primary bile acids like taurocholic acid (TCA) can initiate signaling cascades involving ERK1/2 and AKT. nih.govnih.gov Similarly, a novel membrane VDR-signaling pathway has been identified in human hepatocytes, which may be activated by bile acids to rapidly inhibit their own synthesis, offering a protective mechanism against cholestatic liver injury. oup.com The discovery of these receptors in various tissues, including the liver, placenta, lungs, spleen, and even the brain, points to tissue-specific roles and suggests that bile acids may influence the entire endocrine system. oatext.commdpi.com

Evolutionary and Comparative Aspects of this compound Biology Across Species

The structure and function of bile acids and their receptors have evolved over time, reflecting adaptations to different diets and metabolic needs across various species. The family of this compound-activated receptors is considered to be evolutionarily conserved, highlighting their fundamental biological importance.

While the primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA), other species can have different primary bile acids. gutmicrobiotaforhealth.com The diversity in this compound structures across species likely reflects evolutionary adaptations. For example, the zebrafish, a common model organism, is used to study diabetes and obesity, and its response to high-fat diets involves alterations in this compound metabolism. researchgate.net

The signaling pathways themselves also show evolutionary conservation and divergence. FXR and TGR5 are present in various species, from fish to mammals, indicating their ancient origins and critical roles. oatext.comjst.go.jp However, the specific ligands that activate these receptors and the downstream physiological effects can vary. Studying these differences provides valuable insights into the fundamental principles of this compound signaling and how they have been tailored to the specific physiological requirements of different organisms.

Synthetic Biology Approaches for Designer this compound Molecules

The therapeutic potential of modulating this compound signaling pathways has driven the development of synthetic biology approaches to create "designer" this compound molecules. mdpi.com These novel derivatives are engineered to have improved selectivity and potency for specific receptors, aiming to harness the beneficial effects of this compound signaling while minimizing potential side effects.

One area of focus has been the synthesis of selective FXR agonists. For example, 6α-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist, has been developed through novel synthesis methods. google.comgoogle.com These methods involve the selective oxidation of a this compound starting material, followed by alkylation to produce the desired derivative. google.com

Researchers are also exploring modifications to the C/D ring of the this compound steroid skeleton to create new analogues. mdpi.com These synthetic strategies allow for the generation of a library of novel this compound derivatives with unique properties. wgtn.ac.nz For instance, cholylsarcosine, a non-toxic semisynthetic this compound derivative, has been investigated as a permeation enhancer for peptide drugs. The ability to create these designer molecules opens up new possibilities for developing targeted therapies for a range of metabolic and inflammatory diseases. mdpi.com

Deepening Understanding of this compound-Host-Microbiota Axis Dynamics

The gut microbiota plays a pivotal role in shaping the this compound pool, and in turn, bile acids influence the composition of the gut microbiota. a-z.lunih.gov This bidirectional relationship, known as the this compound-host-microbiota axis, is a critical area of research for understanding health and disease. biolscigroup.us

Primary bile acids synthesized in the liver are metabolized by gut bacteria into secondary bile acids. gutmicrobiotaforhealth.com For instance, gut microbiota can convert cholic acid (CA) and chenodeoxycholic acid (CDCA) into deoxycholic acid (DCA) and lithocholic acid (LCA), respectively. gutmicrobiotaforhealth.com These secondary bile acids have distinct signaling properties and can activate different receptors, thereby expanding the functional repertoire of the this compound pool.

Recent research has uncovered even more complex interactions. For example, a novel class of this compound conjugates, bile acids-methylcysteamine (BA-MYC), was discovered to be produced in a process dependent on gut microbiota. gutmicrobiotaforhealth.com This highlights the intricate metabolic interplay between the host and its microbial inhabitants. The gut microbiota can also influence the expression of host genes involved in this compound transport and regulation. biolscigroup.us Dysbiosis, or an imbalance in the gut microbiota, can lead to altered this compound profiles, which have been implicated in various diseases, including inflammatory bowel disease and metabolic disorders. nih.govharvard.edu

Mechanistic Insights into this compound Action in Understudied Tissues and Organs

While the functions of bile acids in the liver and intestine are well-documented, emerging evidence reveals their significant roles in a variety of other tissues and organs that were previously understudied in the context of this compound signaling. oatext.commdpi.com

Brain: Bile acids can cross the blood-brain barrier and exert direct effects on the central nervous system (CNS). encyclopedia.pub Receptors like FXR and TGR5 are expressed in the brain, and their activation can influence neuroinflammation and neuronal function. nih.govresearchgate.net this compound signaling in the brain is implicated in both physiological processes and the pathophysiology of neurological disorders. encyclopedia.pubmdpi.com The gut-brain axis, modulated by bile acids, provides an indirect pathway for gut health to influence brain function. researchgate.netnih.govresearchgate.net

Bone: Bile acids are increasingly recognized as regulators of bone metabolism. researchgate.netmdpi.com They can influence bone mineral density by activating FXR and TGR5 signaling pathways, which in turn affect the balance between bone formation and resorption. frontiersin.org Studies have shown that FXR activation can promote osteoblastic differentiation and suppress osteoclast activity. oatext.com The link between bile acids and bone health is further supported by the positive correlation observed between circulating bile acids and vitamin D, a key regulator of calcium and bone metabolism.

Immune System: Bile acids are potent modulators of the immune system, particularly within the gut. harvard.edusciencedaily.com They interact with immune cells, such as macrophages and dendritic cells, which express this compound receptors like FXR and TGR5. This interaction can influence the inflammatory response, for example, by promoting an anti-inflammatory M2 phenotype in macrophages. The modification of bile acids by the gut microbiota is crucial for their immune-regulatory functions, helping to maintain a tolerogenic state in the intestine. harvard.eduharvard.edu

Table of Chemical Compounds

Q & A

Basic Research Question: How should researchers design experiments to assess the impact of bile acids on enzymatic activity in metabolic pathways?

Methodological Answer:
To evaluate bile acids' effects on enzyme kinetics, use in vitro assays with controlled pH and bile acid concentrations. Include:

  • Enzyme Source: Recombinant enzymes (e.g., CYP7A1 for this compound synthesis) or tissue homogenates (e.g., liver or intestinal extracts) .
  • This compound Preparation: Use purified bile acids (e.g., cholic acid, deoxycholic acid) at physiological concentrations (0.1–100 µM) .
  • Controls: Include negative controls (no this compound) and pH-matched buffers to isolate this compound-specific effects .
  • Data Analysis: Measure reaction rates (e.g., spectrophotometric assays) and fit data to Michaelis-Menten models to determine inhibition/activation constants .

Advanced Research Question: What experimental models are optimal for resolving contradictions in this compound signaling pathways, such as FXR activation in metabolic diseases?

Methodological Answer:
Address conflicting data (e.g., FXR agonists showing both beneficial and adverse effects) using:

  • Tissue-Specific Knockout Models: Intestine- or liver-specific FXR knockout mice to dissect organ-specific roles .
  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map this compound-FXR interactions in tissues like adipose or intestine .
  • Species-Specific Validation: Compare murine models (rich in muricholic acids) with humanized models or primary human hepatocytes to account for this compound pool differences .

Basic Research Question: What are the key considerations for quantifying bile acids in biological matrices?

Methodological Answer:
For reliable quantification:

  • Sample Preparation: Use methanol extraction with internal standards (e.g., deuterated bile acids) to correct for matrix effects .
  • Analytical Platform: LC-MS/MS with reverse-phase chromatography (C18 columns) and MRM transitions for specificity .
  • Normalization: Report concentrations as µM/g tissue or µM/mL plasma, adjusting for recovery rates (typically 85–95%) .
  • Quality Control: Include inter-assay CVs (<5%) and spike-recovery tests to validate precision .

Advanced Research Question: How can mathematical modeling resolve discrepancies in this compound pool dynamics across developmental stages or disease states?

Methodological Answer:
Use compartmental models to simulate this compound flux:

  • Parameters: Active reabsorption rates (ASBT-dependent), passive diffusion, and bacterial deconjugation rates .
  • Tools: Optimize models using MATLAB/Python solvers (e.g., ode113) and validate against experimental data (e.g., ileal fluid or serum this compound profiles) .
  • Case Study: Apply models to explain shifts in secondary bile acids (e.g., lithocholic acid) during puberty or NAFLD progression .

Advanced Research Question: How do researchers reconcile conflicting data on this compound-microbiota interactions in metabolic disorders?

Methodological Answer:

  • Controlled Gnotobiotic Models: Colonize germ-free mice with defined microbial communities (e.g., Clostridium scindens for 7α-dehydroxylation) to isolate bacterial contributions .
  • Longitudinal Sampling: Track this compound profiles and microbiota composition in fecal/plasma samples over time to identify causal links .
  • Meta-Analysis: Aggregate data from public repositories (e.g., MetaboLights) to assess reproducibility across studies .

Basic Research Question: What methodological standards ensure reproducibility in this compound pool analysis across laboratories?

Methodological Answer:

  • Reference Materials: Use standardized this compound mixtures (e.g., BA1 and BA10 stock solutions) for instrument calibration .
  • Inter-Laboratory Comparisons: Participate in ring trials to harmonize protocols (e.g., sample extraction, LC-MS settings) .
  • Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data and metadata in public repositories .

Advanced Research Question: How can researchers address species-specific differences in this compound signaling when translating preclinical findings to humans?

Methodological Answer:

  • Humanized Models: Use mice with humanized this compound pools (e.g., CRISPR-edited Cyp2c70 knockout to reduce muricholic acids) .
  • In Vitro Assays: Compare FXR activation in human vs. rodent primary cells using reporter gene assays .
  • Cross-Species Metabolomics: Align this compound profiles from human serum and rodent models using PCA to identify conserved pathways .

Basic Research Question: What are best practices for visualizing this compound data in publications?

Methodological Answer:

  • Figure Design: Use heatmaps to show this compound species abundance across samples or boxplots for concentration comparisons .
  • Legends: Define abbreviations (e.g., TCA = taurocholic acid) and specify statistical tests (e.g., ANOVA with Tukey post-hoc) .
  • Supplemental Data: Provide full chromatograms or MRM transitions in supplementary files to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.